Product packaging for 2,4-Dibromo-5-fluorobenzoic acid(Cat. No.:CAS No. 173410-26-9)

2,4-Dibromo-5-fluorobenzoic acid

Cat. No.: B1313647
CAS No.: 173410-26-9
M. Wt: 297.9 g/mol
InChI Key: NKVCAJBUGBRHEA-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzoic acid (CAS 173410-26-9) is a halogenated benzoic acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. With a molecular formula of C₇H₃Br₂FO₂ and a molecular weight of 297.90 g/mol, it is characterized by the presence of bromine and fluorine atoms on its aromatic ring, which makes it a versatile intermediate for further functionalization . This compound is noted for its application as a key precursor in the synthesis of 2,4-dibromo-5-fluorobenzonitrile, which is itself an important intermediate in the development of fluoroquinolone antibiotics . The bromine atoms act as excellent leaving groups, enabling successive nucleophilic substitution reactions to create more complex molecular architectures. Researchers utilize this compound in the development of new pharmaceutical agents, particularly in constructing the core structures of antibacterial compounds . For safe handling, please note the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Store the product sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only, strictly not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2FO2 B1313647 2,4-Dibromo-5-fluorobenzoic acid CAS No. 173410-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVCAJBUGBRHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450210
Record name 2,4-Dibromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173410-26-9
Record name 2,4-Dibromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Dibromo-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, adaptable experimental protocols for the determination of its key physicochemical characteristics.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be predicted or are based on data from structurally similar compounds and should be confirmed through experimentation.

PropertyValueSource
Molecular Formula C₇H₃Br₂FO₂--INVALID-LINK--[1]
Molecular Weight 297.90 g/mol --INVALID-LINK--[1]
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility Not available

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is fundamental in various applications, including formulation development and biological assays.

Methodology for Aqueous Solubility:

  • Equilibrium Method: An excess amount of this compound is added to a known volume of water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology using Potentiometric Titration:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Relationships and Workflows

The following diagrams illustrate key processes related to the characterization and synthesis of this compound.

experimental_workflow_physicochemical cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification product This compound purification->product mp Melting Point Determination product->mp sol Solubility Assay product->sol pka pKa Measurement product->pka

General workflow for synthesis and characterization.

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution reactions on a substituted benzene ring. A plausible synthetic pathway for this compound could start from 5-fluorobenzoic acid, followed by a bromination step.

synthesis_pathway start 5-Fluorobenzoic Acid product This compound start->product Bromination reagents Brominating Agent (e.g., Br2, NBS) + Catalyst reagents->product

A plausible synthetic route for this compound.

The experimental determination of the pKa value involves a clear and logical workflow, as depicted below.

pka_determination_workflow prep Prepare Solution of This compound titrate Titrate with Standardized Base prep->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve (pH vs. Volume of Base) monitor->plot determine Determine pKa from Half-Equivalence Point plot->determine

Workflow for pKa determination by potentiometric titration.

References

Spectral Analysis of 2,4-Dibromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,4-Dibromo-5-fluorobenzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. The guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of analogous compounds and provide a baseline for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2d~7H-6
~7.9d~9H-3
~11-13br s--COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O
~160 (d, ¹JCF ≈ 250 Hz)C-5
~138 (d, ³JCF ≈ 8 Hz)C-1
~135C-3
~125 (d, ²JCF ≈ 20 Hz)C-6
~120 (d, ²JCF ≈ 25 Hz)C-4
~118 (d, ³JCF ≈ 5 Hz)C-2

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1725StrongC=O stretch (Carboxylic acid)
1550-1600MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
1100-1200StrongC-F stretch
600-800StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
296/298/300High[M]⁺ (Molecular ion with bromine isotopes)
279/281/283Medium[M-OH]⁺
251/253/255Medium[M-COOH]⁺
172/174Medium[M-COOH-Br]⁺
93Low[C₆H₂F]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).[2]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[3] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For the thin solid film method, dissolve about 50 mg of the solid in a volatile solvent like methylene chloride, drop the solution onto a salt plate, and allow the solvent to evaporate.[4]

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3][6]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[7] Further dilution may be necessary depending on the instrument's sensitivity.[7]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9] EI is a common method where a high-energy electron beam is used to ionize molecules.[8]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10]

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the characterization of this compound.

logical_relationships cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone IR_Data IR Spectrum Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data Mass Spectrum Molecular_Weight Molecular Weight & Fragmentation MS_Data->Molecular_Weight

References

An In-depth Technical Guide on the Reactivity and Stability of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a carboxylic acid group on the benzene ring, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for a variety of chemical transformations, offering chemists the flexibility to introduce diverse functionalities and construct intricate molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key chemical properties, reactivity in common organic reactions, and stability considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 173410-26-9
Molecular Formula C₇H₃Br₂FO₂
Molecular Weight 297.90 g/mol
Appearance Solid
Storage Sealed in a dry environment at room temperature.

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing carboxylic acid and fluorine atom, and the two bromine atoms which can act as leaving groups in cross-coupling reactions.

Carboxylic Acid Group

The carboxylic acid moiety is a key functional handle, allowing for standard transformations such as:

  • Esterification: The carboxylic acid can be readily converted to its corresponding ester under acidic conditions with an alcohol. For instance, the synthesis of a methyl ester can be achieved by reacting the acid with methanol in the presence of a catalyst like thionyl chloride[1].

  • Amidation: Reaction with amines in the presence of a coupling agent affords the corresponding amides. This is a crucial reaction in the synthesis of many biologically active molecules.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Aromatic Ring Reactivity

The substitution pattern on the aromatic ring dictates its reactivity in various transformations.

The two bromine atoms on the aromatic ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms can potentially allow for selective functionalization.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. It is a powerful tool for the formation of biaryl structures. The reactivity of the C-Br bonds in Suzuki couplings is generally higher than that of C-Cl bonds, making this compound a suitable substrate[2].

  • Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.

The regioselectivity of these cross-coupling reactions will be influenced by both steric and electronic factors. The bromine at the 4-position is para to the fluorine and meta to the carboxylic acid, while the bromine at the 2-position is ortho to the carboxylic acid and meta to the fluorine. Steric hindrance around the 2-position may favor initial reaction at the 4-position.

While aryl halides can undergo nucleophilic aromatic substitution, this reaction typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing effect of the carboxylic acid and fluorine may not be sufficient to readily promote SNAr reactions under standard conditions.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its persistence in various environments.

Thermal Stability
Photochemical Stability

Aromatic compounds, including benzoic acid derivatives, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. Studies on related compounds like chlorobenzoic acids have shown that they can undergo photodecomposition in aqueous solutions, leading to dehalogenation and the formation of hydroxybenzoic acids[4]. The degradation of polycyclic aromatic hydrocarbons is also influenced by the solvent and the intensity of light exposure[5][6]. Therefore, it is recommended to store this compound protected from light.

Chemical Stability

This compound is generally stable under normal storage conditions. However, it is incompatible with strong oxidizing agents and strong bases, which can lead to decomposition[7]. The safety data sheet for the similar compound 2-Bromo-5-fluorobenzoic acid indicates that it should be kept away from these reactive substances[7].

Experimental Protocols

Detailed experimental protocols for specific reactions of this compound are not widely published. However, general procedures for reactions involving similar halogenated benzoic acids can be adapted.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C under the inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Logical Relationships in Reactivity

The following diagram illustrates the key reactive sites of this compound and the types of transformations they can undergo.

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactions cluster_ArylBr Aryl Bromide Reactions 2,4-Dibromo-5-fluorobenzoic_acid This compound Esterification Esterification 2,4-Dibromo-5-fluorobenzoic_acid->Esterification -COOH Amidation Amidation 2,4-Dibromo-5-fluorobenzoic_acid->Amidation -COOH Reduction_COOH Reduction 2,4-Dibromo-5-fluorobenzoic_acid->Reduction_COOH -COOH Suzuki_Coupling Suzuki Coupling 2,4-Dibromo-5-fluorobenzoic_acid->Suzuki_Coupling -Br Heck_Reaction Heck Reaction 2,4-Dibromo-5-fluorobenzoic_acid->Heck_Reaction -Br Sonogashira_Coupling Sonogashira Coupling 2,4-Dibromo-5-fluorobenzoic_acid->Sonogashira_Coupling -Br Buchwald_Hartwig Buchwald-Hartwig Amination 2,4-Dibromo-5-fluorobenzoic_acid->Buchwald_Hartwig -Br

Caption: Reactivity map of this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its reactivity is characterized by the versatility of its carboxylic acid group and the susceptibility of its bromine atoms to participate in a wide range of palladium-catalyzed cross-coupling reactions. While specific quantitative data on its reactivity and stability are limited in the public domain, an understanding of the behavior of related halogenated benzoic acids provides a solid foundation for its application. Proper storage and handling, particularly protection from light, high temperatures, and incompatible chemicals, are essential to maintain its integrity. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the core reactivity and stability of this compound, enabling its effective utilization in the synthesis of novel and complex molecules. Further research into the specific reaction kinetics and degradation pathways of this compound would be beneficial for its broader application.

References

An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive bromine atoms at positions amenable to differential functionalization, a fluorine atom to modulate physicochemical properties, and a carboxylic acid handle for further derivatization, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the key exploratory reactions of this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by transformations of its carboxylic acid group and palladium-catalyzed cross-coupling reactions at its carbon-bromine bonds. The following sections detail the primary exploratory reactions for this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a prime site for initial modifications, most commonly through esterification and amide bond formation. These reactions are often employed to protect the carboxylic acid during subsequent cross-coupling reactions or to introduce key pharmacophoric elements.

Fischer-Speier esterification is a classical and efficient method for the conversion of this compound to its corresponding esters. This acid-catalyzed reaction typically utilizes an excess of the alcohol as the solvent.

Experimental Protocol: Synthesis of Methyl 2,4-Dibromo-5-fluorobenzoate

A procedure analogous to the esterification of similar halogenated benzoic acids can be employed.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-40 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Esterification

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 2,4-dibromo-5-fluorobenzoateMethanolConc. H₂SO₄4 - 685 - 95
Ethyl 2,4-dibromo-5-fluorobenzoateEthanolConc. H₂SO₄6 - 880 - 90

Table based on typical yields for Fischer esterification of similar substrates.[1]

Experimental Workflow for Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Anhydrous Alcohol B Add conc. H₂SO₄ (cat.) A->B C Reflux (4-8 h) B->C Heat D Cool & Evaporate C->D Cool E Extract with EtOAc D->E F Wash (H₂O, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I Ester Product H->I Product

Caption: General workflow for Fischer esterification.

The formation of amide bonds from this compound is crucial for introducing diverse functionalities and is a cornerstone of medicinal chemistry. This transformation is typically achieved using coupling reagents to activate the carboxylic acid.

Experimental Protocol: Amide Coupling using HATU

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.[2]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq) to the reaction mixture.

  • Coupling Reagent Addition: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.5 eq) portion-wise while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data for Amide Coupling

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)
Primary Amine (e.g., Benzylamine)HATUDIEADMF12-24RT80-95
Secondary Amine (e.g., Morpholine)HATUDIEADMF12-24RT75-90
AnilineEDC/HOBtDIEADCM12-24RT70-85

Table based on typical yields for amide coupling of similar substrates.[2]

Signaling Pathway for Amide Bond Formation

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product Product Formation Acid R-COOH ActiveEster Activated Ester Intermediate Acid->ActiveEster + HATU HATU HATU Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine R'-NH₂ Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse

Caption: Mechanism of HATU-mediated amide coupling.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine substituents on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of C-C and C-N bonds, respectively, enabling the synthesis of a wide array of derivatives. A key consideration in these reactions is the regioselectivity, as the two bromine atoms may exhibit different reactivities. Generally, the C4-Br bond is more susceptible to oxidative addition than the more sterically hindered C2-Br bond.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organohalide with a boronic acid or ester.[3] For this compound, this reaction can be performed selectively at the C4 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of di-halogenated aromatic compounds.[4]

  • Reaction Setup: In a reaction vessel, combine this compound (or its methyl ester) (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Regioselective Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product (Regioisomer)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90122-Bromo-5-fluoro-4-phenylbenzoic acid70-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100162-Bromo-5-fluoro-4-(4-methoxyphenyl)benzoic acid65-80

Table based on expected regioselectivity and yields for similar di-brominated systems.

Logical Relationship in Selective Suzuki Coupling

G Start This compound C4_Br C4-Br Bond (Less Sterically Hindered) Start->C4_Br favored C2_Br C2-Br Bond (More Sterically Hindered) Start->C2_Br disfavored Reaction Suzuki-Miyaura Coupling C4_Br->Reaction Product 4-Aryl-2-bromo-5-fluorobenzoic Acid Reaction->Product G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Amine B Add Pd Catalyst, Ligand, & Base A->B C Add Anhydrous Solvent B->C D Heat (80-110°C, 12-24 h) C->D Heat E Cool & Filter D->E Cool F Concentrate E->F G Column Chromatography F->G H Aminated Product G->H Product

References

Theoretical Investigation of the Electronic Properties of 2,4-Dibromo-5-fluorobenzoic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of substituents on the benzene ring significantly influence the molecule's electronic properties, such as its acidity (pKa), reactivity, and intermolecular interactions.[4][5] Halogen atoms, in particular, exert complex electronic effects through a combination of inductive electron withdrawal and resonance electron donation. In 2,4-Dibromo-5-fluorobenzoic acid, the presence of two bromine atoms and a fluorine atom, all with distinct electronegativities and sizes, alongside a carboxylic acid group, creates a unique electronic landscape.

This guide details a proposed computational study based on Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[3] The aim is to provide a detailed protocol for researchers to model this compound and predict its key electronic parameters.

Proposed Computational Methodology

The following section outlines a detailed protocol for the theoretical investigation of this compound. This methodology is based on protocols successfully applied to other halogenated benzoic acids.[3][6]

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT). The B3LYP functional is a common choice for such systems, offering a good balance between accuracy and computational cost.

  • Basis Set: The 6-311+G(d,p) basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.

  • Procedure:

    • Construct the initial molecular structure of this compound.

    • Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.

    • Following optimization, a vibrational frequency calculation at the same level of theory is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

2.2. Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

  • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's overall polarity.

The following diagram illustrates the proposed computational workflow:

Computational Workflow for Electronic Properties cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry single_point Single Point Energy Calculation freq_calc->single_point Verified Minimum spectra Theoretical Spectra (IR/Raman) freq_calc->spectra fmo HOMO/LUMO Analysis single_point->fmo mep MEP Surface single_point->mep nbo NBO Analysis single_point->nbo dipole Dipole Moment single_point->dipole reactivity Reactivity Prediction fmo->reactivity mep->reactivity properties Electronic Properties Data nbo->properties dipole->properties Substituent Effects on Reactivity cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_properties Resulting Electronic Properties cluster_reactivity Predicted Reactivity mol This compound inductive Inductive Effect (-I) (Br, F, COOH) mol->inductive resonance Resonance Effect (+R) (Br, F) mol->resonance charge_dist Altered Electron Density Distribution on Ring inductive->charge_dist acidity Increased Acidity (Lower pKa) inductive->acidity resonance->charge_dist fmo_energy Lowered HOMO/LUMO Energies charge_dist->fmo_energy nucleophilic Potential for Nucleophilic Aromatic Substitution charge_dist->nucleophilic electrophilic Deactivation towards Electrophilic Substitution fmo_energy->electrophilic

References

Methodological & Application

Synthesis of 2,4-Dibromo-5-fluorobenzonitrile from 2,4-Dibromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dibromo-5-fluorobenzonitrile from 2,4-dibromo-5-fluorobenzoic acid. The described methodology follows a reliable two-step synthetic route: the initial conversion of the carboxylic acid to the corresponding primary amide, 2,4-dibromo-5-fluorobenzamide, followed by dehydration to yield the target nitrile. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

2,4-Dibromo-5-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various complex organic molecules. The presence of multiple halogen substituents provides distinct handles for further chemical modifications, such as cross-coupling reactions and nucleophilic aromatic substitutions. The following protocol details a robust and accessible method for the preparation of this compound from the readily available this compound. The synthesis proceeds through the formation of 2,4-dibromo-5-fluorobenzamide, which is subsequently dehydrated to the desired nitrile.[1]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2,4-dibromo-5-fluorobenzonitrile.

StepReactantReagent/SolventMolar Ratio (Reactant:Reagent)ProductTheoretical Yield (g)Expected Yield (%)
1. Amide Formation This compoundThionyl chloride (SOCl₂)1 : 1.22,4-Dibromo-5-fluorobenzamideBased on starting material85-95%
Acyl chloride intermediateAqueous Ammonia (NH₄OH)1 : excess
2. Dehydration 2,4-Dibromo-5-fluorobenzamidePhosphorus oxychloride (POCl₃)1 : 1.52,4-Dibromo-5-fluorobenzonitrileBased on amide80-90%

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-5-fluorobenzamide

This procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add anhydrous toluene to dissolve the starting material.

  • Carefully add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • Cool the resulting crude acyl chloride in an ice bath.

  • Slowly and carefully add an excess of cold aqueous ammonia to the flask with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the collected solid under vacuum to yield 2,4-dibromo-5-fluorobenzamide.

Step 2: Synthesis of 2,4-Dibromo-5-fluorobenzonitrile

This procedure details the dehydration of the primary amide to the nitrile.

Materials:

  • 2,4-Dibromo-5-fluorobenzamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,4-dibromo-5-fluorobenzamide in anhydrous dichloromethane.

  • Carefully add phosphorus oxychloride (1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 2,4-dibromo-5-fluorobenzonitrile.

Mandatory Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Dehydration start_acid This compound reagent1 SOCl₂ in Toluene start_acid->reagent1 Reflux intermediate_acyl_chloride Acyl Chloride Intermediate start_acid->intermediate_acyl_chloride Acylation reagent2 Aqueous NH₃ intermediate_acyl_chloride->reagent2 Amidation product_amide 2,4-Dibromo-5-fluorobenzamide intermediate_acyl_chloride->product_amide reagent3 POCl₃ in DCM product_amide->reagent3 Reflux product_nitrile 2,4-Dibromo-5-fluorobenzonitrile product_amide->product_nitrile Dehydration purification Purification product_nitrile->purification Workup final_product Pure Product purification->final_product

Caption: Synthetic workflow for 2,4-Dibromo-5-fluorobenzonitrile.

LogicalRelationship start Starting Material (this compound) step1 Step 1: Amidation - Acyl Chloride Formation - Reaction with Ammonia start->step1 intermediate Intermediate (2,4-Dibromo-5-fluorobenzamide) step1->intermediate step2 Step 2: Dehydration - Reaction with POCl₃ intermediate->step2 product Final Product (2,4-Dibromo-5-fluorobenzonitrile) step2->product purify Purification (Recrystallization/Chromatography) product->purify

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluorobenzoic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. The presence of multiple reactive sites—two bromine atoms at positions amenable to cross-coupling and a carboxylic acid for further functionalization—makes it an attractive scaffold for the synthesis of complex molecules. The fluorine substituent can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of this compound.[3][4][5]

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The protocols address the potential for both selective mono-arylation and exhaustive di-arylation, providing a foundation for the synthesis of a diverse range of substituted biaryl compounds.

Key Applications in Drug Discovery

The biaryl motif is a common feature in many pharmaceuticals.[5] The use of fluorinated building blocks like this compound allows for the introduction of fluorine atoms at specific positions, which can significantly impact a molecule's biological activity.[1] The carboxylic acid group provides a convenient handle for amide bond formation or other modifications to explore structure-activity relationships.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br Product Biaryl Product (Ar-Ar') OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArBr 2,4-Dibromo- 5-fluorobenzoic acid BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

  • The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, particularly the regioselectivity of mono-arylation.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Mono-Suzuki Coupling

This protocol aims for the selective coupling at the more reactive C4-position of this compound. The reactivity difference between the two bromine atoms is often influenced by steric and electronic factors.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Purge the flask with an inert gas (argon or nitrogen).

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the organic solvent and add it to the reaction flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-arylated product.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Double (Exhaustive) Suzuki Coupling

This protocol is designed for the coupling of both bromine atoms of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (4.0-6.0 equiv)

  • Solvent system: e.g., 1,4-Dioxane/Water (4:1) or DMF/Water (4:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Seal the vessel and thoroughly purge with an inert gas.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction for the complete consumption of the mono-arylated intermediate.

  • After cooling, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Reactants: - this compound - Arylboronic acid - Base B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Catalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (e.g., 80-120 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry and Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and functional materials due to its broad substrate scope and functional group tolerance.[2] This document provides detailed application notes and protocols for the regioselective Buchwald-Hartwig amination of 2,4-dibromo-5-fluorobenzoic acid and its derivatives. This substrate is a valuable building block in medicinal chemistry, and the ability to selectively functionalize one of the two bromine atoms is crucial for the synthesis of complex molecular architectures.

The presence of two bromine atoms at the C2 and C4 positions, along with an electron-withdrawing fluorine atom and a carboxylic acid group, presents a unique challenge in controlling the regioselectivity of the amination. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is favored at the more electron-deficient and sterically accessible C-X bond. In the case of this compound, the C2-Br bond is ortho to the carboxylic acid group, which can influence the electronic properties and steric environment of the reaction center.

Reaction Scheme and Regioselectivity

The primary transformation of interest is the regioselective mono-amination of this compound. The reaction selectively targets the C2 position, yielding the corresponding 2-amino-4-bromo-5-fluorobenzoic acid derivative. This selectivity is primarily attributed to the electronic activation of the C2-Br bond by the adjacent carboxylic acid group.

Caption: Regioselective Buchwald-Hartwig amination at the C2 position.

Data Presentation: Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in the Buchwald-Hartwig amination. Below is a summary of typical conditions and reported yields for the amination of related dihalosubstituted benzoic acids.

Starting MaterialAmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromobenzoic acidAnilineCu powder (9), Cu₂O (4)K₂CO₃ (1.0)2-Ethoxyethanol1302494[3]
2-Bromo-3-methylbenzoic acidVarious aminesPd₂(dba)₃ (1-2), BINAP (2-4)NaOtBu (1.5-2.0)Toluene10012Moderate to High[3]
2-Bromobenzoic acidAnilineCu powder (9), Cu₂O (4)K₂CO₃ (1.0)2-Ethoxyethanol13024High[4]
2-Bromo-4-fluorobenzoic acidAnilineCu powder (9), Cu₂O (4)K₂CO₃ (1.0)2-Ethoxyethanol1302482[4]

Note: The data for the palladium-based catalyst is representative of typical N-arylation reactions of substituted bromobenzoic acids and provides an expected performance range.[3] The copper-catalyzed Ullmann-type reactions demonstrate the feasibility of regioselective amination on similar substrates.[3][4]

Experimental Protocols

While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented in the literature, the following general procedure for a similar transformation can be adapted and optimized.[3]

Representative Protocol: Palladium-Catalyzed Amination

Materials:

  • This compound

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the mixture.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.01-0.02 equiv.) and BINAP (0.02-0.04 equiv.) in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Seal the reaction vessel and heat the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-bromo-5-fluorobenzoic acid derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_amide_complex L-Pd(II)(Ar)(NR₂) pd2_complex->pd_amide_complex R₂NH, Base - HX amine R₂NH base Base ligand_exchange Ligand Exchange pd_amide_complex->pd0 product Ar-NR₂ pd_amide_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to flask - Purge with inert gas - Add solvent and catalyst start->setup reaction Reaction: - Heat to 100 °C - Stir for 12-24 h - Monitor progress (TLC/LC-MS) setup->reaction workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Concluding Remarks

The Buchwald-Hartwig amination provides a powerful tool for the regioselective functionalization of this compound derivatives. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of novel and complex molecular entities. Further optimization of the reaction conditions for specific amine substrates may be necessary to achieve optimal results.

References

Application Note and Protocol for the Esterification of 2,4-Dibromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of esters from 2,4-Dibromo-5-fluorobenzoic acid, a crucial intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed for researchers in organic chemistry, medicinal chemistry, and drug development, providing a selection of methods to accommodate different laboratory setups and substrate requirements.

Introduction

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. Esters of this compound serve as versatile building blocks in the synthesis of complex molecules due to the presence of multiple reactive sites. This application note details three common and effective methods for the esterification of this substrate: the classic Fischer-Speier Esterification, a thionyl chloride-mediated method, and a coupling agent-based approach for milder conditions.

Overview of Esterification Methods

The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting materials to strong acids or high temperatures, and the desired purity of the final product.

  • Fischer-Speier Esterification : This is a traditional acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[1][2][3] It is a cost-effective method suitable for large-scale synthesis. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[1][4]

  • Thionyl Chloride Method : This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This approach is often faster and not subject to the same equilibrium limitations as the Fischer esterification.[5]

  • Coupling Agent-Mediated Esterification : Reagents such as COMU, TBTU, and TATU can facilitate ester formation under mild, room temperature conditions.[6] These methods are particularly useful for substrates that are sensitive to the harsh conditions of other methods.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol is adapted from the general procedure for the acid-catalyzed esterification of substituted benzoic acids.[1][2][7]

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-40 eq, which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Method 2: Thionyl Chloride-Mediated Esterification

This protocol is based on a procedure for the synthesis of a structurally similar compound, 5-bromo-2,4-difluorobenzoic acid methyl ester.[5]

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., 5 mL per mmol of acid), add thionyl chloride (4.0 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, warm the reaction mixture to 65 °C and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial alcohol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield the pure ester.[5]

Method 3: Coupling Agent-Mediated Esterification

This protocol utilizes a uronium-based coupling agent for ester formation under mild conditions.[6]

Materials:

  • This compound

  • Desired alcohol

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DMF.

  • Add the coupling agent (e.g., TBTU, 1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Add the desired alcohol (1.2 eq) and continue to stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the different esterification methods, based on literature for similar substituted benzoic acids.

MethodCatalyst/ReagentSolventTemperatureTypical Reaction TimeExpected YieldReference for Analogy
Fischer-SpeierH₂SO₄ (catalytic)Alcohol (excess)Reflux4-24 hoursGood to Excellent[7]
Thionyl ChlorideSOCl₂ (excess)Alcohol65 °C1-3 hoursGood[5]
Coupling Agent (TBTU)TBTU/DIPEADCM/DMFRoom Temperature2-16 hoursExcellent[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of esters of this compound.

Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound + Alcohol + Reagent/Catalyst reaction Reaction under Specific Conditions (Heat/Stirring) start->reaction quench Quenching/ Neutralization reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography product Pure Ester Product chromatography->product

Caption: General workflow for the esterification of this compound.

This comprehensive guide provides researchers with a selection of robust methods for the esterification of this compound, enabling the efficient synthesis of key intermediates for pharmaceutical research and development.

References

The Pivotal Role of 2,4-Dibromo-5-fluorobenzoic Acid in Agrochemical Synthesis: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of halogenated aromatic compounds has become a cornerstone of modern synthetic chemistry. Among these, 2,4-Dibromo-5-fluorobenzoic acid emerges as a highly versatile and valuable building block. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzoic acid core, offers multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive overview of the utility of this compound in the synthesis of novel agrochemicals, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

While direct synthesis of a commercialized agrochemical starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of herbicidally active compounds. The following sections will explore a key application of a structurally related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which can be conceptually derived from this compound, and is a crucial intermediate in the synthesis of certain agrochemicals.

Application in the Synthesis of Phenylpyrazole Herbicides

Phenylpyrazole herbicides are a significant class of agrochemicals known for their efficacy in controlling a broad spectrum of weeds. The synthesis of these complex molecules often relies on the availability of appropriately substituted phenylhydrazine precursors. This compound, after suitable functional group manipulations, can serve as a precursor to such key intermediates.

A critical transformation in this context is the conversion of the benzoic acid moiety into other functional groups, such as a cyano or an amino group, which are essential for the subsequent cyclization reactions to form the pyrazole ring. The bromine atoms on the aromatic ring also provide handles for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and fine-tune the biological activity of the final compound.

Logical Workflow for Phenylpyrazole Herbicide Synthesis

The following diagram illustrates a conceptual pathway from this compound to a phenylpyrazole herbicide core structure.

G A This compound B Functional Group Interconversion (e.g., Curtius or Hofmann Rearrangement) A->B C 2,4-Dibromo-5-fluoroaniline B->C D Diazotization C->D E Diazonium Salt Intermediate D->E F Reduction E->F G 2,4-Dibromo-5-fluorophenylhydrazine F->G H Condensation with a 1,3-Dicarbonyl Compound G->H I Phenylpyrazole Herbicide Core H->I G A Starting Material: This compound B Multi-step Synthesis A->B C Library of Analogs B->C D In vitro Screening (e.g., Enzyme Inhibition Assay) C->D E Identification of 'Hits' D->E F In vivo Screening (Greenhouse Trials) E->F G Lead Compound Identification F->G H Lead Optimization G->H I Candidate Agrochemical H->I

Application Notes and Protocols: 2,4-Dibromo-5-fluorobenzoic Acid as a Versatile Intermediate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,4-Dibromo-5-fluorobenzoic acid as a key intermediate in the synthesis of advanced materials. The unique substitution pattern of this aromatic carboxylic acid, featuring two bromine atoms, a fluorine atom, and a carboxylic acid group, offers a versatile platform for the development of high-performance polymers, advanced photoresist materials, and functional metal-organic frameworks (MOFs).

High-Performance Fluorinated Polyimides

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and dielectric properties. This compound can be envisioned as a precursor for novel diamine or dianhydride monomers essential for the synthesis of high-performance polyimides. The presence of bromine atoms can further impart flame-retardant properties or serve as sites for subsequent cross-linking reactions.

Proposed Synthetic Pathway: Diamine Monomer Synthesis

A plausible synthetic route to a novel diamine monomer starts with the etherification of this compound with a protected aminophenol, followed by the reduction of the resulting dinitro compound.

G A This compound B Step 1: Acyl chloride formation (e.g., SOCl₂) A->B C 2,4-Dibromo-5-fluorobenzoyl chloride B->C D Step 2: Amidation with 4-aminophenol C->D E N-(4-hydroxyphenyl)-2,4-dibromo-5-fluorobenzamide D->E F Step 3: Ether synthesis with p-fluoronitrobenzene (Williamson ether synthesis) E->F G Intermediate Dinitro Compound F->G H Step 4: Reduction of nitro groups (e.g., SnCl₂/HCl or H₂/Pd-C) G->H I Target Diamine Monomer H->I

Caption: Proposed synthesis of a diamine monomer.

Experimental Protocol: Polyimide Synthesis (General Procedure)
  • Monomer Synthesis: Synthesize the target diamine monomer from this compound as outlined in the proposed pathway.

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). Cool the solution to 0-5 °C.

  • Add an equimolar amount of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat in a stepwise manner under a nitrogen atmosphere (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h).

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature for 12-24 hours. Precipitate the resulting polyimide in a non-solvent like methanol.

  • Purification: Wash the obtained polyimide film or powder thoroughly with methanol and dry under vacuum.

Expected Properties of the Resulting Polyimide
PropertyExpected Value Range
Glass Transition Temperature (Tg)> 300 °C
Decomposition Temperature (Td, 5% weight loss)> 500 °C
Dielectric Constant (at 1 MHz)< 3.0
Tensile Strength100 - 150 MPa
Flame Retardancy (UL 94)V-0

Advanced Photoresist Materials for Microlithography

Fluorinated polymers are crucial for developing photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography due to their enhanced transparency at these wavelengths. This compound can be converted into novel monomers for photoresist formulations. The bromine atoms can enhance the etch resistance of the polymer.

Proposed Synthetic Pathway: Acrylate Monomer Synthesis

An acrylate monomer can be synthesized by first converting the carboxylic acid to an alcohol, followed by esterification with acryloyl chloride.

G A This compound B Step 1: Reduction to alcohol (e.g., LiAlH₄) A->B C (2,4-Dibromo-5-fluorophenyl)methanol B->C D Step 2: Esterification (Acryloyl chloride, base) C->D E Target Acrylate Monomer D->E

Caption: Synthesis of a photoresist monomer.

Experimental Protocol: Photoresist Polymer Synthesis (General Procedure)
  • Monomer Synthesis: Prepare the acrylate monomer from this compound as described above.

  • Polymerization: In a suitable solvent (e.g., tetrahydrofuran, THF), dissolve the synthesized acrylate monomer and a co-monomer (e.g., a monomer containing an acid-labile protecting group).

  • Add a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Heat the reaction mixture under a nitrogen atmosphere to initiate polymerization (e.g., 60-70 °C for 12-24 hours).

  • Purification: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.

  • Formulation: Dissolve the purified polymer in a suitable casting solvent (e.g., propylene glycol methyl ether acetate, PGMEA) along with a photoacid generator (PAG) and other additives.

Expected Properties of the Photoresist
PropertyExpected Characteristic
Transparency at 193 nmHigh
Etch ResistanceEnhanced due to bromine content
Adhesion to Silicon WaferGood
Resolution CapabilitySuitable for sub-100 nm features

Functional Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the synthesis of MOFs. The fluorine and bromine substituents can be used to tune the electronic properties, pore size, and functionality of the resulting framework. These MOFs could find applications in gas storage, catalysis, and sensing. The aromatic nature of the linker also opens up possibilities for creating luminescent MOFs.

Proposed MOF Synthesis Workflow

A straightforward approach to synthesizing a MOF would involve the direct reaction of this compound with a metal salt under solvothermal conditions.

G A This compound (Organic Linker) D Solvothermal Synthesis (Heating in a sealed vessel) A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF, DEF, or ethanol) C->D E MOF Crystal Formation D->E F Washing and Activation E->F G Porous MOF Material F->G

Caption: General workflow for MOF synthesis.

Experimental Protocol: MOF Synthesis (General Procedure)
  • In a glass vial, combine this compound, a metal salt (e.g., zinc nitrate hexahydrate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.

Potential Properties and Applications of the MOF
PropertyPotential Application
High Surface Area and PorosityGas storage (e.g., H₂, CO₂) and separation
Tunable Electronic PropertiesCatalysis, sensing of small molecules
LuminescenceChemical sensors, light-emitting devices
Reactive Bromine SitesPost-synthetic modification for tailored functionality

Disclaimer: The synthetic pathways and experimental protocols described herein are proposed based on established chemical principles and the known applications of similar compounds. Researchers should conduct their own literature review and laboratory optimization for any new synthetic procedures. Appropriate safety precautions must be taken when handling all chemicals.

Catalytic Conversion of 2,4-Dibromo-5-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic conversion of 2,4-Dibromo-5-fluorobenzoic acid, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of two distinct bromine atoms and a fluorine atom on the benzoic acid scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable starting material due to its multiple reactive sites. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the fluorine and carboxylic acid groups, can be exploited to achieve site-selective reactions. This allows for the sequential introduction of different substituents, leading to the construction of highly functionalized aromatic compounds. The primary catalytic conversions discussed herein are the Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[1]

Application Notes

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[2] For this compound, this reaction can be controlled to achieve either mono- or di-arylation.

Regioselectivity: The bromine at the C4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C2 position. This is due to the steric hindrance and electronic deactivation imparted by the adjacent carboxylic acid group at C1. Therefore, mono-arylation is expected to occur preferentially at the C4 position under carefully controlled conditions.

Catalyst and Ligand Selection: A variety of palladium catalysts and ligands can be employed. For achieving high yields and selectivity, bulky and electron-rich phosphine ligands are often preferred. The choice of base is also critical and can influence the reaction rate and yield.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.

Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction is expected to be site-selective, with the initial coupling occurring at the more reactive C4-bromo position.[5] Catalyst and ligand choice can further influence this selectivity.[5]

Reaction Conditions: The reaction is typically carried out in the presence of a mild base, such as an amine, which also serves as the solvent in some cases. The use of a copper(I) co-catalyst is standard, although copper-free versions of the Sonogashira reaction have been developed.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a powerful tool for the vinylation of aryl halides.

Regioselectivity and Stereoselectivity: The Heck reaction with this compound is also anticipated to proceed with initial reaction at the C4-bromine. The stereoselectivity of the newly formed double bond is typically trans. The choice of catalyst, base, and solvent can influence the efficiency of the reaction.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8][9] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aniline derivatives.[10]

Regioselectivity: The selective mono-amination at the C4 position of this compound can be achieved by careful selection of the palladium catalyst, ligand, and base. Bulky biarylphosphine ligands are often effective in promoting these transformations.[11]

Experimental Protocols

The following are generalized protocols. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and reagent stoichiometry) is recommended for specific substrates and desired outcomes.

General Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Coupling Partner - Base purge Purge with Inert Gas (e.g., Argon or Nitrogen) reagents->purge catalyst Add Catalyst and Ligand purge->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for catalytic cross-coupling reactions.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (Mono-arylation at C4)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon).

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Site-Selective Sonogashira Coupling (Mono-alkynylation at C4)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add this compound and the anhydrous solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Reaction (Vinylation at C4)

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the mixture to 100-140 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and wash with water.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (Amination at C4)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • To a glovebox, add the palladium precatalyst, ligand, and base to a reaction tube.

  • Add this compound, the amine, and the solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the catalytic conversion of dihalogenated aromatic compounds, providing a reference for the expected outcomes with this compound. Note that yields are highly substrate and condition dependent.

Table 1: Suzuki-Miyaura Coupling of Dihaloaromatic Substrates

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane901285[12]
22,5-Dibromothiophene4-Methylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane901282[12]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O80690
41,4-Dibromobenzene4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001695

Table 2: Sonogashira Coupling of Dihaloaromatic Substrates

EntryAryl HalideCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651285 (mono)[4]
22,4-DibromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF80892 (mono)
31,3-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DIPATHFRT1288 (mono)
42,5-Dibromopyridine1-HexynePd(OAc)₂/XPhos (2)CuI (5)Cs₂CO₃Dioxane1001878 (mono)

Table 3: Heck Reaction of Dihaloaromatic Substrates

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,4-DibromobenzeneStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202490 (di)
21,3-Dibromobenzenen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA1301285 (di)
32,5-DibromothiopheneEthyl acrylatePd(OAc)₂ (3)-Et₃NNMP1101075 (di)
44-Bromo-1-iodobenzeneStyrenePdCl₂(PPh₃)₂ (2)-K₂CO₃DMF1001695 (at I)

Table 4: Buchwald-Hartwig Amination of Dihaloaromatic Substrates

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,3-Dibromo-2,5-difluorobenzeneBenzophenone iminePd₂(dba)₃ (0.5)Xantphos (1.2)K₃PO₄iPrOAc8018>95 (mono)[11]
21,4-DibromobenzeneMorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001692 (di)
31-Bromo-4-chlorobenzeneAnilinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃Dioxane1102496 (at Br)
42,4-Dichloro-5-fluorotoluenePiperidinePd₂(dba)₃ (2)RuPhos (4)K₂CO₃t-AmylOH1202088 (at C4-Cl)

Catalytic Cycles and Workflows

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki-Miyaura Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-Ar' transmetalation->pdiir ar_b Ar'B(OR)₂ ar_b->transmetalation base Base base->ar_b reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Ar-X) pdiialkyne Ar-Pd(II)L₂-C≡CR pdiix->pdiialkyne Transmetalation cu_x CuX pdiix->cu_x pdiialkyne->pd0 product Ar-C≡CR pdiialkyne->product Reductive Elimination alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->pdiix base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction Catalytic Cycle

Heck Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix alkene_coord Alkene Coordination pdiix->alkene_coord pd_alkene Ar-Pd(II)L₂(Alkene)-X alkene_coord->pd_alkene alkene Alkene alkene->alkene_coord migratory_insertion Migratory Insertion pd_alkene->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride product_pd [Product-Pd(II)L₂H]-X beta_hydride->product_pd product_pd->pd0 Base-assisted Regeneration product Substituted Alkene product_pd->product base Base base->product_pd

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)L-X oxidative_addition->pdiix amine_assoc Amine Association pdiix->amine_assoc pd_amine [Ar-Pd(II)L(NHR₂)-X] amine_assoc->pd_amine amine R₂NH amine->amine_assoc deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)L(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 2,4-Dibromo-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below describe common derivatization strategies, including esterification, amidation, and acyl chloride formation, providing researchers with the necessary information to modify this versatile building block for a range of applications in drug discovery and development.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. The presence of two bromine atoms and a fluorine atom on the benzene ring allows for diverse downstream functionalization, such as cross-coupling reactions. The carboxylic acid group itself is a key handle for modification, enabling the synthesis of a wide array of derivatives, including esters and amides. These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This document outlines robust and reproducible protocols for the synthesis of various derivatives of this compound.

Derivatization Methods

The primary methods for derivatizing the carboxylic acid group of this compound are esterification, amidation, and conversion to the acyl chloride. Each of these derivatives serves as a gateway to further synthetic transformations.

Esterification

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common and cost-effective approach. Alternatively, reaction with thionyl chloride followed by the addition of an alcohol provides a high-yielding route to the corresponding ester.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents to afford the corresponding amides.

Acyl Chloride Formation

Conversion of the carboxylic acid to the more reactive acyl chloride is a key step for synthesizing a variety of derivatives, including esters and amides, under mild conditions. Thionyl chloride is a commonly used reagent for this transformation.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and structurally similar compounds. These values can serve as a benchmark for optimizing reaction conditions.

Table 1: Esterification of Halogenated Benzoic Acids

Starting MaterialAlcoholReagent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
5-Bromo-2,4-difluorobenzoic acidMethanolThionyl ChlorideMethanol16562.3
3,5-Dibromo-4-methoxybenzoic acidMethanolConc. H₂SO₄Methanol4 - 6Reflux85 - 95
3,5-Dibromo-4-methoxybenzoic acidEthanolConc. H₂SO₄Ethanol6 - 8Reflux85 - 95

Table 2: Amidation of Halogenated Benzoic Acids

Starting MaterialAmineCoupling ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-Fluoro-5-iodobenzoic acidBenzylamineEDC, HOBt, DIPEADMF12Room Temp.85
3-Fluoro-5-iodobenzoic acidAnilineEDC, HOBt, DIPEADMF18Room Temp.78
3-Fluoro-5-iodobenzoic acidMorpholineEDC, HOBt, DIPEADMF12Room Temp.92

Table 3: Acyl Chloride Formation from Halogenated Benzoic Acids

Starting MaterialReagentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
5-Bromo-2-chlorobenzoic acidThionyl ChloridePyridineDichloromethane3.54097
2,4-Dichloro-5-fluorobenzoic acidThionyl ChlorideDMF-210096.1

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-Dibromo-5-fluorobenzoate

This protocol is adapted from the esterification of 5-bromo-2,4-difluorobenzoic acid.[1]

Materials:

  • This compound

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (5 mL per mmol of acid), add thionyl chloride (4.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 65°C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of N-Aryl-2,4-dibromo-5-fluorobenzamide

This protocol is based on standard EDC/HOBt coupling procedures for halogenated benzoic acids.[2]

Materials:

  • This compound

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 3: Synthesis of 2,4-Dibromo-5-fluorobenzoyl Chloride

This protocol is adapted from the synthesis of similar acyl chlorides.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Distillation apparatus (for purification, if necessary)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (5 mL per mmol of acid) and add a catalytic amount of pyridine (e.g., 1 drop).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 40°C and reflux for 3-4 hours.

  • Monitor the reaction progress by TLC (by quenching a small aliquot with methanol and analyzing the formation of the methyl ester).

  • Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure to afford the crude 2,4-Dibromo-5-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Visualizations

The following diagrams illustrate the workflows for the derivatization of this compound.

Esterification_Workflow start This compound reagents Methanol, Thionyl Chloride start->reagents 1. reaction Reaction at 65°C reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Methyl 2,4-Dibromo-5-fluorobenzoate purification->product 5.

Caption: Workflow for the esterification of this compound.

Amidation_Workflow start This compound reagents Amine, EDC, HOBt, DIPEA start->reagents 1. reaction Reaction at RT reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Substituted-2,4-dibromo-5-fluorobenzamide purification->product 5.

Caption: Workflow for the amidation of this compound.

Acyl_Chloride_Formation_Workflow start This compound reagents Thionyl Chloride, Pyridine (cat.) start->reagents 1. reaction Reaction at 40°C reagents->reaction 2. workup Removal of Volatiles reaction->workup 3. product 2,4-Dibromo-5-fluorobenzoyl Chloride workup->product 4.

Caption: Workflow for the synthesis of 2,4-Dibromo-5-fluorobenzoyl chloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dibromo-5-fluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes reported in the literature for this compound are:

  • Route 1: Ammoxidation of 3-Fluorotoluene followed by Hydrolysis: This two-step process involves the ammoxidation of 3-fluorotoluene to produce 2,4-dibromo-5-fluorobenzonitrile, which is then hydrolyzed to the final carboxylic acid product.

  • Route 2: Oxidation of 2,4-Dibromo-5-fluorotoluene: This method involves the direct oxidation of the methyl group of 2,4-dibromo-5-fluorotoluene to a carboxylic acid. Common oxidizing agents for similar transformations include potassium permanganate (KMnO4) or a combination of N-bromosuccinimide (NBS) and a subsequent oxidation step (e.g., with Jones reagent).

Q2: Which synthetic route generally offers higher yields?

A2: The ammoxidation route followed by hydrolysis is suggested to be a more practical and efficient method for larger-scale synthesis, potentially offering better overall yields compared to the direct oxidation of 2,4-dibromo-5-fluorotoluene, which can suffer from harsh reaction conditions and the use of expensive reagents. However, optimization of either route is crucial for maximizing yield.

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include:

  • Low Yields: Can be caused by incomplete reactions, formation of byproducts, or difficult purification.

  • Harsh Reaction Conditions: Some methods employ corrosive reagents, high temperatures, or high pressures, which can be challenging to manage in a laboratory or industrial setting.

  • Byproduct Formation: The formation of isomeric or over-brominated products can complicate purification and reduce the yield of the desired product.

  • Purification: Separating the final product from starting materials, intermediates, and byproducts can be difficult and may require techniques like recrystallization or chromatography.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common method for purifying crude this compound. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for benzoic acid derivatives include ethanol/water mixtures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Troubleshooting Guides

Route 1: Ammoxidation and Hydrolysis

Issue 1.1: Low yield of 2,4-dibromo-5-fluorobenzonitrile during ammoxidation.

Possible Cause Troubleshooting Step
Suboptimal reaction temperature Optimize the reaction temperature. Ammoxidation reactions are typically carried out at high temperatures (e.g., 300-500 °C).
Incorrect catalyst or catalyst deactivation Ensure the use of an appropriate catalyst, such as a mixed metal oxide (e.g., V-Mo based). Catalyst deactivation can occur over time; consider catalyst regeneration or replacement.
Improper reactant ratios Optimize the molar ratios of 2,4-dibromo-5-fluorotoluene, ammonia, and oxygen (from air).
Formation of byproducts Analyze the product mixture to identify major byproducts. Adjusting reaction conditions (temperature, residence time) may minimize their formation.

Issue 1.2: Incomplete or slow hydrolysis of 2,4-dibromo-5-fluorobenzonitrile.

Possible Cause Troubleshooting Step
Steric hindrance of the nitrile group The presence of two bromine atoms ortho and para to the nitrile can sterically hinder the approach of the nucleophile (water or hydroxide).
* Increase the reaction temperature and/or prolong the reaction time.
* Use a stronger acid (e.g., concentrated sulfuric acid) or a stronger base (e.g., higher concentration of NaOH or KOH).
* Consider using a co-solvent to improve the solubility of the nitrile.
Insufficient acid or base Ensure a stoichiometric excess of the acid or base catalyst is used to drive the reaction to completion.
Formation of the stable amide intermediate Hydrolysis of nitriles proceeds through an amide intermediate. If the reaction stalls at the amide stage, more forcing conditions are required to hydrolyze the amide to the carboxylic acid.
Route 2: Oxidation of 2,4-Dibromo-5-fluorotoluene

Issue 2.1: Low yield of this compound using KMnO4 oxidation.

Possible Cause Troubleshooting Step
Incomplete reaction * Ensure a sufficient excess of KMnO4 is used. The reaction progress can often be monitored by the disappearance of the purple permanganate color.
* Increase the reaction temperature and/or reaction time. The oxidation of alkylbenzenes with KMnO4 often requires heating under reflux.
Poor solubility of the substrate Consider the use of a phase-transfer catalyst to improve the interaction between the aqueous KMnO4 solution and the organic substrate.
Side reactions Over-oxidation or degradation of the aromatic ring can occur under harsh conditions. Monitor the reaction carefully and avoid excessive heating.

Issue 2.2: Low yield or formation of byproducts with NBS/Jones Oxidation.

Possible Cause Troubleshooting Step
Inefficient benzylic bromination with NBS * Ensure the reaction is initiated properly using a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.
* Use a non-polar solvent like carbon tetrachloride or cyclohexane.
Formation of multiple brominated species Control the stoichiometry of NBS to avoid over-bromination.
Incomplete oxidation with Jones Reagent * Ensure the Jones reagent is freshly prepared and added slowly to the solution of the benzylic bromide or alcohol.
* The reaction is typically carried out in acetone at low temperatures (e.g., 0 °C). Maintain the temperature to avoid side reactions.
Degradation of the product The Jones reagent is highly acidic and a strong oxidant. Prolonged reaction times or elevated temperatures can lead to product degradation. Monitor the reaction progress closely.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Ammoxidation & Hydrolysis Route 2: Oxidation of 2,4-Dibromo-5-fluorotoluene
Starting Material 3-Fluorotoluene2,4-Dibromo-5-fluorotoluene
Key Intermediates 2,4-dibromo-5-fluorobenzonitrileBenzylic bromide or alcohol (for NBS/Jones)
Typical Reagents Ammonia, Air, Catalyst (Ammoxidation); Strong Acid/Base (Hydrolysis)KMnO4 or NBS, Radical Initiator, Jones Reagent
General Reaction Conditions High temperature, Catalytic (Ammoxidation); Reflux (Hydrolysis)Reflux (KMnO4); Radical initiation, Low Temp (NBS/Jones)
Potential Advantages Potentially higher overall yield, suitable for larger scale.More direct route.
Potential Disadvantages Two-step process, requires specialized ammoxidation setup.Can have low yields, uses hazardous reagents (Cr(VI)).

Experimental Protocols

Protocol 1: Hydrolysis of 2,4-dibromo-5-fluorobenzonitrile (General Procedure)

  • In a round-bottom flask equipped with a reflux condenser, add 2,4-dibromo-5-fluorobenzonitrile.

  • Add a solution of a strong acid (e.g., 50% v/v sulfuric acid) or a strong base (e.g., 20% w/v sodium hydroxide).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using acidic hydrolysis, carefully pour the cooled mixture into ice water. The product should precipitate.

  • If using basic hydrolysis, acidify the cooled mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Oxidation of 2,4-dibromo-5-fluorotoluene with Potassium Permanganate (General Procedure)

  • To a round-bottom flask fitted with a reflux condenser, add 2,4-dibromo-5-fluorotoluene.

  • Add an aqueous solution of potassium permanganate (a molar excess is typically required). A co-solvent and/or a phase-transfer catalyst may be added to improve solubility.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide will form.

  • Continue heating until the purple color no longer fades.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product for further purification.

Mandatory Visualizations

Synthesis_Pathway cluster_route1 Route 1: Ammoxidation & Hydrolysis cluster_route2 Route 2: Direct Oxidation 3-Fluorotoluene 3-Fluorotoluene Dibromination Dibromination 3-Fluorotoluene->Dibromination 2,4-Dibromo-5-fluorotoluene_R1 2,4-Dibromo-5-fluorotoluene Dibromination->2,4-Dibromo-5-fluorotoluene_R1 Ammoxidation Ammoxidation 2,4-Dibromo-5-fluorotoluene_R1->Ammoxidation 2,4-Dibromo-5-fluorobenzonitrile 2,4-Dibromo-5-fluorobenzonitrile Ammoxidation->2,4-Dibromo-5-fluorobenzonitrile Hydrolysis Hydrolysis 2,4-Dibromo-5-fluorobenzonitrile->Hydrolysis Final_Product_R1 This compound Hydrolysis->Final_Product_R1 2,4-Dibromo-5-fluorotoluene_R2 2,4-Dibromo-5-fluorotoluene Oxidation Oxidation 2,4-Dibromo-5-fluorotoluene_R2->Oxidation Final_Product_R2 This compound Oxidation->Final_Product_R2

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction Check Reaction Completion (TLC, GC-MS, etc.) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete [Yes] Optimize Optimize Reaction Conditions: - Increase Temperature/Time - Increase Reagent Concentration - Check Catalyst Activity Incomplete->Optimize [No] Purification Investigate Purification Step Complete->Purification Optimize->Start Check_Purity Check Purity of Starting Materials Purification->Check_Purity Side_Reactions Identify Side Products (NMR, MS) Purification->Side_Reactions Check_Purity->Start Adjust_Conditions Adjust Conditions to Minimize Side Reactions Side_Reactions->Adjust_Conditions Adjust_Conditions->Start

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships Yield Improved Yield Temp Optimized Temperature Yield->Temp Time Optimized Reaction Time Yield->Time Conc Optimized Concentration Yield->Conc Catalyst Effective Catalyst Yield->Catalyst Purification Efficient Purification Yield->Purification Purity High Purity Purity->Conc Purity->Purification

Technical Support Center: Purification of Crude 2,4-Dibromo-5-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4-Dibromo-5-fluorobenzoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Problem: The compound does not crystallize after cooling.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was used.

  • Suggested Solution: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can induce crystallization.

Problem: The crystals form too quickly.

  • Possible Cause: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization. This often occurs if the solution is too concentrated or cooled too quickly.

  • Suggested Solution: Reheat the solution and add a small amount of additional solvent. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

Problem: A colored oil separates from the solution instead of crystals ("oiling out").

  • Possible Cause: This can happen if the melting point of the impure compound is lower than the temperature at which it precipitates from the saturated solution. The presence of significant impurities can depress the melting point.

  • Suggested Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling the solution much more slowly. Using a different solvent or a solvent mixture with a lower boiling point might also resolve this issue.

Problem: The final product is still impure (e.g., contains isomers).

  • Possible Cause: Positional isomers are common impurities in the synthesis of halogenated benzoic acids and may have similar solubility profiles to the desired product, making separation by a single recrystallization difficult.

  • Suggested Solution: A second recrystallization may be necessary. For persistent isomeric impurities, fractional crystallization or preparative chromatography might be required for complete separation.

Problem: The recovery yield is very low.

  • Possible Cause: Several factors can contribute to low yield, including using an excessive amount of solvent, premature crystallization during a hot filtration step (if performed), or washing the collected crystals with a solvent that is not ice-cold.

  • Suggested Solution: Use the minimum amount of boiling solvent required to dissolve the crude product. To recover more product, you can try to collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. When performing a hot filtration, preheat the funnel and filter paper to prevent premature crystallization. Always wash the final crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are likely to be positional isomers formed during the bromination reaction, such as other dibromo-fluorobenzoic acid isomers. Unreacted starting materials or by-products from side reactions can also be present.

Q2: How do I choose the best recrystallization solvent?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. It is recommended to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures like ethanol/water) to determine the optimal choice for your specific crude product.

Q3: My purified product is slightly colored. How can I remove the color?

A3: A persistent color is often due to trace organic impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially lowering the yield.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a solvent mixture (e.g., methanol/water, ethanol/water, or heptane/ethyl acetate) can be very effective, especially if the compound is too soluble in one solvent and not soluble enough in another. Typically, you would dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at boiling, and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: How can I confirm the purity of my recrystallized product?

A5: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range close to the literature value is a good indicator of high purity. Spectroscopic techniques such as NMR and FT-IR can confirm the structure and identify impurities. Chromatographic methods like HPLC or TLC can also be used to detect the presence of impurities.

Quantitative Data Summary

Solvent/Solvent SystemSolubility at Room Temp.Solubility at BoilingRecommended for RecrystallizationNotes
WaterLowModeratePossibleGood for polar impurities.
EthanolModerateHighGoodOften used in a mixture with water.
MethanolModerateHighGoodCan be used in a mixture with water.
Acetic AcidModerateHighGoodEffective but may be difficult to remove completely.
Heptane/Ethyl AcetateVaries with ratioVaries with ratioGood (as a mixture)A common non-polar/polar mixture.
Methanol/WaterVaries with ratioVaries with ratioExcellent (as a mixture)Allows for fine-tuning of solubility.

Detailed Experimental Protocol

This protocol provides a general methodology for the purification of crude this compound by recrystallization.

Materials

  • Crude this compound

  • Selected recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Recrystallization Procedure

  • Dissolution: Place the crude this compound and a stir bar in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Preheat a stemless funnel and an Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel and quickly filter the hot solution into the preheated flask.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Visualization

The following diagram illustrates a general workflow for troubleshooting common issues during the recrystallization of this compound.

G start Crude this compound in hot solvent dissolved Is the solid completely dissolved? start->dissolved cool Cool solution slowly dissolved->cool Yes add_more_solvent Add more hot solvent dissolved->add_more_solvent No oil_out Does an oil form? cool->oil_out crystals_form Do crystals form? collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes boil_off_solvent Boil off some solvent crystals_form->boil_off_solvent No oil_out->crystals_form No reheat_add_solvent Reheat, add more solvent, and cool slower oil_out->reheat_add_solvent Yes pure Is the product pure? collect_crystals->pure end Pure this compound pure->end Yes recrystallize_again Recrystallize again or use alternative purification pure->recrystallize_again No add_more_solvent->dissolved boil_off_solvent->cool scratch_seed Scratch flask or add seed crystal boil_off_solvent->scratch_seed If still no crystals scratch_seed->cool reheat_add_solvent->cool recrystallize_again->start

A troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Overcoming Side Reactions in the Bromination of 5-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common side reactions encountered during the bromination of 5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of 5-fluorobenzoic acid?

A1: The regioselectivity of the bromination of 5-fluorobenzoic acid is primarily influenced by the directing effects of the two substituents on the aromatic ring: the fluorine atom and the carboxylic acid group.

  • Fluorine (-F): As a halogen, fluorine is an ortho, para-director. It activates the positions ortho and para to itself for electrophilic attack.

  • Carboxylic Acid (-COOH): This group is a meta-director, deactivating the ring towards electrophilic substitution.

Given that 5-fluorobenzoic acid has the fluorine at position 5, the directing effects are as follows:

  • The fluorine atom directs incoming electrophiles to the C2 (ortho), C4 (ortho), and C6 (para) positions.

  • The carboxylic acid group at C1 directs to the C3 and C5 positions (meta). Since the C5 position is already substituted with fluorine, it directs to C3.

Therefore, the bromination of 5-fluorobenzoic acid typically results in a mixture of isomers. The major product is usually 2-bromo-5-fluorobenzoic acid , where bromination occurs ortho to the activating fluorine group. Other possible isomers, such as 3-bromo-5-fluorobenzoic acid and 4-bromo-5-fluorobenzoic acid , are often formed as minor byproducts. The exact ratio of these products is highly dependent on the reaction conditions.

Q2: What are the most common side reactions, other than the formation of constitutional isomers?

A2: Besides the formation of undesired isomers, other common side reactions include:

  • Polybromination: The introduction of more than one bromine atom onto the aromatic ring can occur, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh. This leads to the formation of dibromo- or even tribromo-5-fluorobenzoic acid.

  • Decarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of brominated fluorobenzene derivatives.

  • Starting Material Degradation: Strong oxidizing conditions or prolonged reaction times at elevated temperatures can lead to the degradation of the starting material and products, resulting in a lower yield and a complex mixture of impurities.

Q3: How can I improve the regioselectivity of the reaction to favor the desired isomer?

A3: Improving regioselectivity is key to a successful synthesis. Here are some strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can provide a low, steady concentration of bromine, which can enhance selectivity.

  • Solvent Selection: The choice of solvent can influence the electrophilicity of the brominating agent and the stability of the reaction intermediates. Less polar solvents may sometimes offer better selectivity.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by favoring the kinetically controlled product.

  • Use of a Catalyst: While Lewis acid catalysts like FeBr₃ are common in brominations, their use can sometimes lead to a decrease in selectivity. Careful selection and optimization of the catalyst and its amount are crucial. For activated substrates, a catalyst may not always be necessary.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiment.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Increase the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure the brominating agent is of high purity and activity.
- Product loss during workup.- Optimize the extraction and purification steps. - Ensure the pH is correctly adjusted during aqueous workup to precipitate the carboxylic acid fully.
- Degradation of starting material or product.- Use milder reaction conditions (lower temperature, less reactive brominating agent). - Reduce the reaction time.
Formation of Multiple Isomers - Competing directing effects of the fluorine and carboxylic acid groups.- Use a more selective brominating agent like NBS. - Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. - Experiment with different solvents to influence the isomer ratio.
- Inappropriate catalyst or reaction conditions.- If using a catalyst, try running the reaction without it, as the fluorine atom can be sufficiently activating. - If a catalyst is necessary, screen different Lewis acids and their concentrations.
Significant Polybromination - Excess of brominating agent.- Use a stoichiometric amount (or a slight excess) of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration throughout the reaction.
- Reaction conditions are too harsh.- Lower the reaction temperature. - Reduce the reaction time.
Reaction is Sluggish or Does Not Proceed - Insufficient activation of the aromatic ring.- If no catalyst is used, consider adding a mild Lewis acid. - Slightly increase the reaction temperature.
- Deactivated brominating agent.- Use a fresh batch of the brominating agent.

Data Presentation

The following tables summarize quantitative data from various experimental protocols for the bromination of fluorobenzoic acid derivatives.

Table 1: Comparison of Bromination Conditions for Fluorobenzoic Acids

Starting MaterialBrominating AgentSolventCatalystTemperature (°C)Time (h)Major ProductYield (%)Purity (%)
2-Fluorobenzoic AcidNBSDichloromethaneNone20-25165-Bromo-2-fluorobenzoic acid57≥85
2-Fluorobenzoic AcidKBr/NaClO₃WaterH₂SO₄7525-Bromo-2-fluorobenzoic acid--
o-Fluorobenzoic AcidNBSDichloromethane/H₂SO₄H₂SO₄25-3012-Fluoro-5-bromobenzoic acid75.599.0
2-Fluoro-4-bromotolueneO₂/AIBN/Co(OAc)₂Acetic AcidNaBr1301.54-Bromo-2-fluorobenzoic acid88-

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental scale and workup procedures.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid using NBS

This protocol describes a common method for the selective bromination of 5-fluorobenzoic acid.

Materials:

  • 5-Fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice

  • Ethanol

Procedure:

  • In a four-necked flask equipped with a thermometer and a stirrer, dissolve 5-fluorobenzoic acid in dichloromethane and concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature between 25-30 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1 hour. A white solid may precipitate.

  • Once the reaction is complete (monitored by TLC or HPLC), quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-5-fluorobenzoic acid.

Mandatory Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway 5-Fluorobenzoic Acid 5-Fluorobenzoic Acid Desired Product Desired Product 5-Fluorobenzoic Acid->Desired Product Bromination (Major Pathway) Isomeric Byproduct Isomeric Byproduct 5-Fluorobenzoic Acid->Isomeric Byproduct Side Reaction Desired Product\n(2-Bromo-5-fluorobenzoic acid) Desired Product (2-Bromo-5-fluorobenzoic acid) Isomeric Byproduct\n(4-Bromo-5-fluorobenzoic acid) Isomeric Byproduct (4-Bromo-5-fluorobenzoic acid) Polybrominated Product Polybrominated Product Desired Product->Polybrominated Product Further Bromination

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Multiple Products? incomplete->side_products No increase_time Increase Reaction Time/Temp incomplete->increase_time Yes optimize_conditions Optimize Conditions (Temp, Solvent, Reagent) side_products->optimize_conditions Yes purify Optimize Purification side_products->purify No end Improved Outcome increase_time->end optimize_conditions->end purify->end

Caption: A logical workflow for troubleshooting common issues.

Logical Relationships of Reaction Parameters

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Regioselectivity Regioselectivity Temperature->Regioselectivity SideReactions Side Reactions Temperature->SideReactions BrominatingAgent Brominating Agent BrominatingAgent->Yield BrominatingAgent->Regioselectivity BrominatingAgent->SideReactions Solvent Solvent Solvent->Regioselectivity Solvent->SideReactions

Caption: Influence of parameters on reaction outcomes.

Optimization of reaction conditions for 2,4-Dibromo-5-fluorobenzoic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of cross-coupling reactions involving 2,4-Dibromo-5-fluorobenzoic acid . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common coupling reactions.

General Considerations for this compound

The structure of this compound presents several challenges that must be considered when optimizing coupling reactions:

  • Steric Hindrance: The bromine atom at the C2 position is ortho to the carboxylic acid group, which can create significant steric hindrance, potentially slowing the rate-limiting oxidative addition step.

  • Electronic Effects: The fluorine atom and the carboxylic acid group are electron-withdrawing, which can affect the electron density of the aromatic ring and the reactivity of the carbon-bromine bonds.[1]

  • Regioselectivity: The two bromine atoms at the C2 and C4 positions have different chemical environments. Generally, the less sterically hindered C4-Br bond is expected to react preferentially. However, reaction conditions can be tuned to influence selectivity.

  • Carboxylic Acid Group: Under the basic conditions required for most coupling reactions, the carboxylic acid will be deprotonated to a carboxylate salt. This can lead to solubility issues and potential coordination with the palladium catalyst, possibly inhibiting its activity.[2] In some cases, protecting the carboxylic acid as an ester may be a viable strategy.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to Suzuki, Sonogashira, and Heck coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base prep_solvent Prepare & Degas Solvent prep_reagents->prep_solvent setup Combine Reagents in Flask under Inert Atmosphere prep_solvent->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

A general workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. It is widely used for synthesizing biaryl compounds.[3]

Frequently Asked Questions (FAQs) for Suzuki Coupling

Q1: My Suzuki coupling reaction is giving a very low yield. What are the common causes?

Low yield is a frequent issue and can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may be oxidized by atmospheric oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed.[2] Use fresh catalyst and ligands, as they can degrade over time.[2]

  • Suboptimal Reaction Conditions: The temperature may be too low for the oxidative addition to occur, especially with an electron-rich or sterically hindered substrate.[2] Carefully screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[4]

  • Poor Reagent Quality: The boronic acid may have degraded. Protodeboronation (loss of the boronic acid group) is a common side reaction.[5] Using a more stable boronic ester (like a pinacol ester) can sometimes mitigate this issue.[2][5]

  • Solubility Issues: The deprotonated benzoic acid (carboxylate) may be poorly soluble in the reaction solvent, hindering the reaction.[2] Adjusting the solvent system or protecting the acid group might be necessary.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the coupling of two boronic acid molecules.[6]

  • Improve Degassing: Use more rigorous degassing techniques, such as multiple freeze-pump-thaw cycles or extended sparging with an inert gas (Argon or Nitrogen).[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂) which require an in-situ reduction step that can be complex.[2][6]

Q3: How can I control the regioselectivity to favor coupling at the C4 position?

The C4-Br bond is less sterically hindered than the C2-Br bond. To favor mono-coupling at the C4 position, you can use milder reaction conditions:

  • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the more reactive site.

  • Bulky Ligands: Using bulky phosphine ligands can enhance selectivity for the less sterically crowded C4 position.

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid to favor mono-substitution.

Troubleshooting Guide: Low Yield in Suzuki Coupling

G start Low Yield Observed q1 Catalyst Issues? start->q1 q2 Suboptimal Conditions? q1->q2 No a1 Action: - Use fresh catalyst/ligand. - Ensure rigorous degassing. q1->a1 Yes q3 Reagent Purity? q2->q3 No a2 Action: - Increase temperature. - Screen different bases (K3PO4, Cs2CO3). - Vary solvent system (Dioxane/H2O). q2->a2 Yes a3 Action: - Check purity of starting materials. - Use fresh, anhydrous solvents. - Consider boronate esters. q3->a3 Yes

A logical workflow for troubleshooting low yields in Suzuki coupling.[2]
Data on Suzuki Coupling Conditions

The following table summarizes general conditions that can be used as a starting point for the Suzuki coupling of dibromoaryl compounds.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (2-5 mol%)K₂CO₃ (2 M aq.)Toluene/Dioxane80-903-580-95
2Pd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane/H₂O10012-2475-90
3Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O1104-885-98
Data synthesized from literature protocols for similar substrates.[3][4][7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for achieving mono-arylation at the C4 position and may require optimization.[4]

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., Toluene or 1,4-Dioxane) and water.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C under an inert atmosphere (Argon or Nitrogen). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the benzoic acid and extract the product into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[8][9]

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira reaction is not working. What should I check first?

  • Catalyst System: Both the palladium and copper(I) catalysts are essential for the reaction to proceed under standard conditions.[10] Ensure that the CuI is fresh, as it can be oxidized.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to Glaser coupling (homocoupling of the alkyne) and deactivate the palladium catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[9]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.[11] It acts as both a base and can serve as a solvent. Ensure it is anhydrous and of high purity.

Q2: I am getting a mixture of mono- and di-alkynylated products. How can I improve selectivity for the mono-coupled product?

To favor mono-alkynylation at the more reactive C4 position:

  • Control Stoichiometry: Use 1.0 to 1.2 equivalents of the terminal alkyne.[11]

  • Lower Temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C). Higher temperatures tend to promote the less favorable coupling at the C2 position and di-substitution.[10][11]

  • Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the di-substituted product.

Data on Sonogashira Coupling Conditions

The following table provides representative conditions for Sonogashira coupling reactions.

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp.Time (h)
1PdCl₂(PPh₃)₂ (5)CuI (2.5)Diisopropylamine (7.0)THFRT3
2Pd(PPh₃)₄ (3)CuI (5)Triethylamine (3.0)DMF60 °C6
3[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMP (2.0)DMSORT18
Data adapted from literature protocols.[10][11][12]
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures and is optimized for mono-alkynylation.[10][11]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and copper(I) iodide (2.5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous solvent such as THF.

  • Final Additions: Add the amine base (e.g., diisopropylamine, 7.0 equiv.) followed by the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[13] For a substrate like this compound, which is relatively electron-deficient, the reaction can be challenging.

Frequently Asked Questions (FAQs) for Heck Reaction

Q1: My Heck reaction yield is low with this compound. How can I improve it?

The reactivity in Heck reactions can be sensitive to electronic effects.

  • Catalyst and Ligand Choice: Standard Pd(OAc)₂/PPh₃ systems might be sluggish. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[14][15]

  • Temperature: Heck reactions often require higher temperatures (100-140 °C) to proceed at a reasonable rate, especially with aryl bromides.[15]

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ or organic bases like Et₃N are commonly used. The optimal base may need to be determined empirically.[15]

Q2: What are common side reactions in the Heck reaction?

  • Double Bond Isomerization: The initially formed product can sometimes isomerize to a more stable double bond isomer.

  • Catalyst Decomposition: At the high temperatures often required, the palladium catalyst can decompose to form palladium black, which is inactive. Using more stable ligands or catalyst systems can help prevent this.[16]

Data on Heck Coupling Conditions

The following table shows typical conditions for Heck reactions with aryl bromides.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMF120
2Pd(OAc)₂ (1)NoneK₂CO₃ (2)DMF/H₂O80-100
3Pd₂(dba)₃ (2)P(o-tolyl)₃ (4)NaOAc (2)DMA130
Data synthesized from literature protocols.[13][15][16]
Experimental Protocol: Heck Reaction

This is a general procedure and will likely require significant optimization for this specific substrate.[15]

  • Reaction Setup: In a Schlenk tube, add Pd(OAc)₂ (1-2 mol%), a suitable ligand (e.g., PPh₃, 2-4 mol%), the base (e.g., K₂CO₃, 2 equiv.), and this compound (1.0 equiv.).

  • Solvent and Alkene Addition: Add a polar aprotic solvent like DMF or DMA, followed by the alkene (1.5 equiv.).

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water, acidify with 1M HCl, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-Dibromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route. A prevalent synthesis involves the bromination of 3-fluorotoluene followed by oxidation. Potential impurities from this process include:

  • Unreacted Starting Material: 3-fluorotoluene.

  • Intermediates: 2,4-Dibromo-5-fluorotoluene.

  • Regioisomers: Other isomers of dibromo-5-fluorobenzoic acid.

  • Over-brominated Species: Tribromo-fluorobenzoic acid.

  • Under-brominated Species: Monobromo-fluorobenzoic acids.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for identifying and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling Out (Formation of an oil instead of crystals) The compound's melting point is lower than the boiling point of the solvent.- Use a solvent with a lower boiling point. - Use a solvent mixture (e.g., a "good" solvent to dissolve and a "poor" solvent to induce crystallization).
The compound is too soluble in the chosen solvent.- Reduce the amount of solvent used. - Add a "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify before cooling.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
The compound is too soluble even at low temperatures.- Try a different solvent or a solvent mixture. - Place the solution in an ice bath to further decrease solubility.
Low Recovery of Purified Product Too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.- Ensure the solution has cooled to room temperature and then in an ice bath for a sufficient amount of time before filtration.
The product is significantly soluble in the cold wash solvent.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain in Crystals The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation of Compound and Impurities Inappropriate eluent polarity.- Adjust the solvent system polarity based on Thin Layer Chromatography (TLC) analysis. A good starting point for halogenated benzoic acids is a mixture of hexane and ethyl acetate. - If the compound does not move from the baseline (low Rf), increase the eluent polarity. - If the compound moves with the solvent front (high Rf), decrease the eluent polarity.
Cracking or Channeling of the Silica Gel Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Broad or Tailing Peaks The compound is interacting too strongly with the silica gel.- Add a small amount of a polar modifier, such as acetic acid or formic acid (e.g., 0.5-1%), to the eluent to improve the peak shape of acidic compounds.
The sample was loaded in too large a volume of solvent.- Dissolve the crude product in the minimum amount of eluent or a slightly more polar solvent before loading it onto the column.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Hypothetical Data)

Solvent SystemPurity Before (%)Purity After (%)Recovery (%)Observations
Ethanol/Water95.299.185Good crystal formation, effective removal of polar impurities.
Dichloromethane/Hexane95.298.888Effective for less polar impurities, faster evaporation.
Toluene95.298.580Good for large-scale recrystallization, slower cooling required.
Acetic Acid/Water95.299.375High purity achieved, but potential for residual acetic acid.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture on a hotplate while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system will give the desired product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin the separation. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation cluster_final Final Product select_eluent 1. Select Eluent (via TLC) pack_column 2. Pack Column (Silica Slurry) select_eluent->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions (via TLC) collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

Troubleshooting guide for reactions involving 2,4-Dibromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary reactive sites: the carboxylic acid group and the two bromine atoms at the C2 and C4 positions. The carboxylic acid can undergo reactions such as esterification and amide bond formation. The bromine atoms are susceptible to various cross-coupling reactions, with their relative reactivity influenced by steric and electronic factors.

Q2: What is the expected regioselectivity in Suzuki-Miyaura coupling reactions?

A2: In Suzuki-Miyaura coupling reactions, the bromine at the C4 position is generally more reactive than the bromine at the C2 position. This is primarily due to the C2 position being sterically hindered by the adjacent carboxylic acid group. Therefore, mono-substitution reactions will preferentially occur at the C4 position.

Q3: What are some common solvents for reactions involving this compound?

A3: Due to the presence of the polar carboxylic acid group, this compound exhibits moderate solubility in many organic solvents. Common solvents for reactions include:

  • For Suzuki-Miyaura Coupling: Mixtures of toluene/water, dioxane/water, or DMF/water are frequently used.

  • For Amide Coupling: Aprotic polar solvents like DMF, DMAc, or NMP are common choices.

  • For Esterification: The corresponding alcohol (e.g., methanol, ethanol) is often used as both the reactant and the solvent.

Q4: How can I purify the final products from reactions with this compound?

A4: Purification strategies depend on the nature of the product. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating mono- and di-substituted products, as well as removing unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

  • Acid-Base Extraction: For products where the carboxylic acid group is retained, extraction with an aqueous base followed by acidification can help remove non-acidic impurities.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura coupling reactions. The following troubleshooting guide and decision tree can help identify and resolve the problem.

Troubleshooting Decision Tree for Low Yield in Suzuki-Miyaura Coupling

low_yield_suzuki start Low or No Yield catalyst_issue Catalyst Inactivation? start->catalyst_issue Check Catalyst reagent_issue Reagent Degradation? start->reagent_issue Check Reagents conditions_issue Suboptimal Conditions? start->conditions_issue Check Conditions side_reactions Side Reactions? start->side_reactions Check for Byproducts catalyst_sol1 Use fresh catalyst and/or ligand. Ensure inert atmosphere (degas solvents). catalyst_issue->catalyst_sol1 Yes reagent_sol1 Use fresh boronic acid. Consider using a boronate ester for stability. reagent_issue->reagent_sol1 Yes conditions_sol1 Optimize base, solvent, and temperature. Increase reaction time. conditions_issue->conditions_sol1 Yes side_reactions_sol1 Identify side products (e.g., protodeboronation). Adjust conditions to minimize. side_reactions->side_reactions_sol1 Yes

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Common Problems and Solutions in Suzuki-Miyaura Coupling
ProblemPotential CauseRecommended Solution
No reaction or very low conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Poor quality boronic acidUse a fresh bottle of boronic acid or purify the existing stock. Protodeboronation can be an issue; consider using a more stable boronate ester (e.g., pinacol ester).
Incorrect baseThe choice of base is critical. For reactions with this compound, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Formation of homocoupled byproduct Oxygen contaminationThoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation of the boronic acid Presence of water and/or strong baseWhile some water is often necessary, excess can lead to protodeboronation. Use anhydrous solvents and a carefully controlled amount of aqueous base. A weaker base like KF may be beneficial.
Low regioselectivity (reaction at both C2 and C4) High reaction temperature or highly active catalystTo favor mono-substitution at the C4 position, start with milder reaction conditions (e.g., lower temperature, less active catalyst/ligand system). Pd(PPh₃)₄ is often a good starting point.
Decarboxylation of the starting material High reaction temperaturesIf decarboxylation is observed, try running the reaction at a lower temperature for a longer duration.

Detailed Experimental Protocol: Selective Mono-Suzuki Coupling at C4

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine this compound, boronic acid, and base in a flask. prep2 Evacuate and backfill with inert gas (3x). prep3 Add degassed solvent and catalyst. reaction1 Heat to 80-100 °C with stirring. prep3->reaction1 reaction2 Monitor by TLC or LC-MS. workup1 Cool, dilute with water, and extract with an organic solvent. reaction2->workup1 workup2 Wash organic layer, dry, and concentrate. workup3 Purify by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-4-aryl-5-fluorobenzoic acid.

Troubleshooting Guide: Amide Coupling Reactions

Issue: Low yield of the desired amide product.

Amide coupling reactions can be challenging, especially with sterically hindered or electron-deficient amines. The following guide will help troubleshoot common issues.

Troubleshooting Decision Tree for Low Yield in Amide Coupling

low_yield_amide start Low Amide Yield activation_issue Incomplete Acid Activation? start->activation_issue Check Activation amine_issue Poor Amine Nucleophilicity? start->amine_issue Check Amine side_reactions Side Reactions? start->side_reactions Check for Byproducts activation_sol1 Use a stronger coupling reagent (e.g., HATU, COMU). Ensure anhydrous conditions. activation_issue->activation_sol1 Yes amine_sol1 Increase reaction temperature and/or time. Use a non-nucleophilic base (e.g., DIPEA). amine_issue->amine_sol1 Yes side_reactions_sol1 Identify side products (e.g., self-coupling). Pre-activate the acid before adding the amine. side_reactions->side_reactions_sol1 Yes

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Common Problems and Solutions in Amide Coupling
ProblemPotential CauseRecommended Solution
Low or no product formation Inefficient activation of the carboxylic acidUse a more powerful coupling reagent such as HATU, HBTU, or COMU. Ensure all reagents and solvents are anhydrous.
Poor nucleophilicity of the amineFor sterically hindered or electron-poor amines, increase the reaction temperature and/or prolong the reaction time. The use of a stronger, non-nucleophilic base like DIPEA can also be beneficial.
Self-coupling of the starting materialIf the amine also contains a carboxylic acid, self-coupling can occur. Protect one of the functional groups before the reaction.
Formation of an acylurea byproduct Use of carbodiimide coupling agents (e.g., EDC, DCC)While often removable by filtration (for DCC) or aqueous workup (for EDC), switching to a phosphonium- or uronium-based coupling reagent can avoid this issue.
Racemization (if chiral centers are present) High reaction temperature or prolonged reaction timeUse a milder coupling reagent and consider adding a racemization suppressant like HOBt or Oxyma.

Detailed Experimental Protocol: Amide Coupling using HATU

amide_workflow cluster_prep Reaction Setup cluster_reaction Activation and Coupling cluster_workup Workup and Purification prep1 Dissolve this compound and amine in anhydrous DMF. prep2 Add DIPEA and cool to 0 °C. reaction1 Add HATU and stir at 0 °C. prep2->reaction1 reaction2 Warm to room temperature and stir for 4-12 hours. reaction3 Monitor by TLC or LC-MS. workup1 Quench with water and extract with an organic solvent. reaction3->workup1 workup2 Wash with aqueous LiCl, dry, and concentrate. workup3 Purify by column chromatography or recrystallization.

Caption: General workflow for an amide coupling reaction using HATU.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound and the amine in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the mixture and cool the flask to 0 °C in an ice bath.

  • Add HATU portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl solution to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guide: Esterification Reactions

Issue: Low yield of the desired ester product.

Esterification of this compound is a common transformation. Low yields are often due to the reversible nature of the reaction or incomplete conversion.

Common Problems and Solutions in Esterification
ProblemPotential CauseRecommended Solution
Incomplete reaction Insufficient reaction time or temperatureIncrease the reflux time and/or the reaction temperature. Monitor the reaction by TLC to ensure it has gone to completion.
Equilibrium not favoring the productUse a large excess of the alcohol, which also serves as the solvent. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Hydrolysis of the ester product Presence of water in the reaction mixtureUse anhydrous alcohol and ensure all glassware is thoroughly dried. The acid catalyst can also contain water; use a fresh, sealed bottle.
Side reactions Decarboxylation at high temperaturesIf the reaction is run at very high temperatures, decarboxylation may occur. Use the minimum effective temperature for the esterification.

Detailed Experimental Protocol: Fischer Esterification

ester_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dissolve this compound in excess anhydrous alcohol. prep2 Add a catalytic amount of strong acid. reaction1 Reflux the mixture for 4-8 hours. prep2->reaction1 reaction2 Monitor by TLC or LC-MS. workup1 Cool and remove excess alcohol in vacuo. reaction2->workup1 workup2 Dissolve residue in an organic solvent and wash with aqueous NaHCO₃. workup3 Dry, concentrate, and purify.

Caption: General workflow for a Fischer esterification reaction.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equiv)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude methyl ester can be purified by column chromatography or recrystallization if necessary.

Technical Support Center: Purification of 2,4-Dibromo-5-fluorobenzoic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2,4-Dibromo-5-fluorobenzoic acid for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Isomeric Impurities: Such as other dibromo-fluorobenzoic acid isomers that may form depending on the regioselectivity of the bromination reaction.

  • Incompletely Reacted Starting Materials: Residual starting materials from the synthesis process.

  • Over-brominated or Under-brominated Species: Molecules with more or fewer bromine atoms than the target compound.

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

  • Inorganic Salts: Byproducts from reagents used during the synthesis and quenching steps.

Q2: What is the most effective method for purifying this compound on a lab scale?

A2: For lab-scale purification to achieve high purity suitable for pharmaceutical use, a multi-step approach is often most effective. This typically involves an initial purification by acid-base extraction followed by a final purification step using recrystallization. For removal of persistent impurities, column chromatography may be necessary.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying impurities.[1][2] Other methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, though derivatization may be required for the carboxylic acid.

  • Acid-Base Titration: This method provides a quantitative measure of the total acidic content and can be a good indicator of overall purity if the main impurities are not acidic.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too rapid. The solution is too concentrated.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution cools slowly and undisturbed. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again.
No Crystal Formation The solution is not supersaturated (too much solvent was used). The cooling process is not sufficient.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are partially soluble in the cold washing solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow sufficient time for crystallization, including cooling in an ice bath. - Pre-cool the washing solvent before use and wash the crystals quickly with a minimal amount.
Poor Purity Improvement The chosen solvent is not appropriate for rejecting the specific impurities present. The cooling was too rapid, trapping impurities in the crystal lattice.- Perform small-scale solvent screening to find a solvent that dissolves the desired compound well when hot but poorly when cold, and in which the impurities are either very soluble or very insoluble. - Ensure slow and controlled cooling to allow for selective crystallization.

General Purification Workflow

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound Dissolve Dissolve in an Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Base_Wash Wash with Aqueous Base (e.g., NaHCO3 soln.) Dissolve->Base_Wash Separate_Layers Separate Aqueous and Organic Layers Base_Wash->Separate_Layers Aqueous_Layer Aqueous Layer (contains the salt of the acid) Separate_Layers->Aqueous_Layer Product Organic_Layer Organic Layer (contains neutral impurities) Separate_Layers->Organic_Layer Impurities Acidify Acidify Aqueous Layer with HCl Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry the Precipitate Precipitate->Filter_Dry Recrystallize Recrystallize from a Suitable Solvent Filter_Dry->Recrystallize Final_Product High-Purity this compound Recrystallize->Final_Product Analysis Purity Analysis (HPLC, Titration, MP) Final_Product->Analysis

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To remove neutral and basic impurities from crude this compound.

Methodology:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react with the base to form a water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Perform a second extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Back-Extraction (Optional): Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Objective: To further purify this compound to a high degree of purity by removing closely related impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for halogenated benzoic acids include ethanol/water, acetic acid/water, or toluene. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the acid from the previous step into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Recrystallization Solvent Selection Workflow

SolventSelection Recrystallization Solvent Selection Workflow Start Start with Crude Product Test_Solvents Test Solubility in Various Solvents (e.g., Ethanol, Toluene, Acetic Acid, Water) Start->Test_Solvents Hot_Solubility Dissolves in Hot Solvent? Test_Solvents->Hot_Solubility Cold_Solubility Insoluble in Cold Solvent? Hot_Solubility->Cold_Solubility Yes Bad_Solvent Discard Solvent Hot_Solubility->Bad_Solvent No Good_Solvent Good Single Solvent Candidate Cold_Solubility->Good_Solvent Yes Solvent_Pair Consider Solvent Pair (e.g., Ethanol/Water) Cold_Solubility->Solvent_Pair No Solvent_Pair->Good_Solvent

Caption: A logical workflow for selecting a suitable recrystallization solvent.

Data Presentation

The following table presents representative data for the purification of a batch of this compound, demonstrating the effectiveness of the described purification protocols.

Purification Stage Purity by HPLC (% Area) Melting Point (°C) Appearance
Crude Product 94.5%158-163Off-white to tan powder
After Acid-Base Extraction 98.2%163-166Light yellow solid
After Recrystallization >99.5%165-167White crystalline solid

Note: The purity values and melting points are illustrative and may vary depending on the specific nature and quantity of impurities in the crude material.

References

Technical Support Center: HPLC Purity Assessment of 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2,4-Dibromo-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology and to quickly diagnose and resolve common issues encountered during purity assessment.

Experimental Protocol: Purity Assessment by HPLC

This section details a standard reversed-phase HPLC method for determining the purity of this compound.

Objective: To determine the purity of this compound samples and to identify any potential impurities.

Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (for sample preparation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 60% B isocratic, or a gradient tailored to impurity profile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column frit.[1]

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the HPLC analysis of this compound.

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2-3) by using an additive like phosphoric or formic acid. This suppresses the ionization of both the analyte and the silanol groups, minimizing secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[1]

Q2: I am observing poor resolution between my main peak and an impurity. What can I do?

Poor resolution can be addressed by modifying the chromatographic conditions to improve the separation.

  • Mobile Phase Composition: The organic content of the mobile phase is a critical factor.

    • Solution: If using an isocratic method, try decreasing the percentage of acetonitrile to increase retention and potentially improve resolution. If using a gradient, a shallower gradient can enhance separation.

  • Column Selection: Not all C18 columns are the same.

    • Solution: Consider a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for halogenated aromatic compounds.[2]

Q3: My baseline is noisy. What are the possible causes and solutions?

A noisy baseline can interfere with the accurate integration of peaks.

  • Mobile Phase Issues: The mobile phase may not be properly mixed or degassed.

    • Solution: Ensure thorough mixing of your mobile phases and use an online degasser or sonicate the mobile phase before use. If using a buffer with low UV transparency, it can contribute to a high background and noise.[3]

  • Detector Problems: The detector lamp may be failing, or the flow cell could be contaminated.

    • Solution: Check the detector lamp's energy output. If it's low, the lamp may need replacement. Flush the flow cell with a strong solvent like isopropanol to remove any contaminants.

Q4: My retention times are drifting with each injection. What should I check?

Inconsistent retention times can indicate a problem with the HPLC system's stability.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Allow the column to equilibrate for at least 30 minutes with the mobile phase before starting a sequence of injections.

  • Pump Performance: The pump may not be delivering a consistent mobile phase composition.[4]

    • Solution: Check for leaks in the pump and ensure the solvent lines are properly primed. Manually preparing the mobile phase can help determine if the issue lies with the pump's mixing performance.[3]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[4]

Q5: I am seeing a high backpressure in the system. What is the likely cause?

An increase in backpressure is often a sign of a blockage in the system.[3]

  • Blocked Frit: Particulate matter from the sample or mobile phase can block the column inlet frit.

    • Solution: Use a guard column or an in-line filter to protect the analytical column.[1][3] If a blockage is suspected, you can try back-flushing the column (if permitted by the manufacturer).[1]

  • Sample Precipitation: The sample may be precipitating on the column if the sample solvent is too strong or incompatible with the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Visualizing the Workflow

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation (1 mg/mL in Methanol) Filtration Filter Samples and Mobile Phase (0.45 µm) SamplePrep->Filtration MobilePhasePrep Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile) MobilePhasePrep->Filtration Equilibration Column Equilibration (C18 Column, 30 min) Filtration->Equilibration Injection Inject Sample (10 µL) Equilibration->Injection Separation Chromatographic Separation (Isocratic or Gradient) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

A flowchart illustrating the key steps in the HPLC purity analysis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_tailing Peak Tailing Solutions cluster_resolution Resolution Solutions cluster_baseline Baseline Solutions cluster_drift Retention Drift Solutions Start Problem Observed PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? Start->PoorResolution NoisyBaseline Noisy Baseline? Start->NoisyBaseline RetentionDrift Retention Time Drift? Start->RetentionDrift CheckpH Check Mobile Phase pH (Should be acidic) PeakTailing->CheckpH ReduceConc Reduce Sample Concentration or Injection Volume PeakTailing->ReduceConc AdjustMobilePhase Adjust Mobile Phase (Organic % or Gradient) PoorResolution->AdjustMobilePhase ChangeColumn Try a Different Column (e.g., PFP) PoorResolution->ChangeColumn DegasMobilePhase Degas Mobile Phase NoisyBaseline->DegasMobilePhase CheckDetector Check Detector Lamp and Flow Cell NoisyBaseline->CheckDetector EquilibrateColumn Ensure Full Column Equilibration RetentionDrift->EquilibrateColumn CheckPump Check Pump Performance RetentionDrift->CheckPump UseOven Use Column Oven RetentionDrift->UseOven

A logic diagram outlining common HPLC problems and their potential solutions.

References

Characterization of byproducts in 2,4-Dibromo-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-5-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical method for the synthesis of this compound involves the direct bromination of 5-fluorobenzoic acid. This electrophilic aromatic substitution reaction typically utilizes a brominating agent in the presence of a suitable solvent and catalyst. A key challenge in this synthesis is controlling the regioselectivity to obtain the desired 2,4-dibromo isomer and avoiding the formation of other isomers and over-brominated byproducts. An alternative route involves the hydrolysis of 2,4-dibromo-5-fluorobenzonitrile.[1]

Q2: What are the most likely byproducts in the synthesis of this compound via bromination of 5-fluorobenzoic acid?

The primary byproducts in this synthesis are typically other brominated isomers of 5-fluorobenzoic acid. Given the directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups, a mixture of isomers can be expected. The most common byproduct, however, is likely the result of over-bromination, leading to the formation of 2,4,6-Tribromo-5-fluorobenzoic acid . Additionally, monobrominated intermediates such as 2-bromo-5-fluorobenzoic acid and 4-bromo-5-fluorobenzoic acid may be present if the reaction does not go to completion. In the synthesis of a similar compound, 5-bromo-2,4-difluorobenzoic acid, the formation of a dibromide impurity was observed, which supports the likelihood of over-bromination.[2]

Q3: How can I minimize the formation of the tribromo byproduct?

To minimize the formation of 2,4,6-Tribromo-5-fluorobenzoic acid, careful control of the reaction stoichiometry is crucial. Using a precise molar equivalent of the brominating agent (typically slightly more than two equivalents relative to the starting 5-fluorobenzoic acid) is recommended. Other strategies include:

  • Slow, controlled addition of the brominating agent: This helps to maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of a third bromination event.

  • Lower reaction temperatures: Electrophilic aromatic substitution is an activated process, and lower temperatures can help to increase selectivity and reduce the rate of the third bromination.

  • Monitoring the reaction progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the desired product and byproducts, allowing the reaction to be stopped at the optimal time.

Troubleshooting Guide

Issue 1: My final product is a mixture of isomers that are difficult to separate.

  • Problem: The directing effects of the fluorine and carboxylic acid groups can lead to the formation of multiple dibrominated isomers.

  • Solution:

    • Purification: While challenging, separation of positional isomers of substituted benzoic acids can be achieved using normal-phase HPLC with specialized columns, such as amine or beta-cyclodextrin bonded phases.[3] Recrystallization from a suitable solvent system may also enrich the desired isomer.

    • Reaction Conditions: Optimization of the reaction solvent and catalyst can influence the isomeric ratio. Exploring different Lewis acid catalysts or solvent systems may improve the regioselectivity of the bromination.

Issue 2: I am observing a significant amount of a higher molecular weight impurity in my mass spectrum.

  • Problem: This is likely due to the formation of the 2,4,6-Tribromo-5-fluorobenzoic acid byproduct through over-bromination.

  • Solution:

    • Stoichiometry: As mentioned in the FAQs, strictly control the stoichiometry of the brominating agent.

    • Reaction Time: Reduce the overall reaction time. Monitor the reaction closely and quench it as soon as the desired product is maximized.

    • Purification: The tribromo byproduct will have a different polarity and molecular weight, making it separable from the desired dibromo product by column chromatography or preparative HPLC.

Data Presentation

Table 1: Expected Byproducts and their Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Likely Analytical Signature
2,4,6-Tribromo-5-fluorobenzoic acidC₇H₂Br₃FO₂452.80Higher molecular weight peak in MS, distinct aromatic proton signals in ¹H NMR.
2-bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01Lower molecular weight peak in MS, characteristic splitting pattern in ¹H NMR for three aromatic protons.
4-bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01Lower molecular weight peak in MS, different aromatic proton chemical shifts and coupling constants in ¹H NMR compared to the 2-bromo isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 2.1 equivalents) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed and the desired product is maximized.

  • Work-up: Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Byproduct Analysis by HPLC

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is a good starting point. For better separation of isomers, a normal-phase column (e.g., amino or cyano-bonded) can be used.[3]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used for reverse-phase chromatography. For normal-phase, a mixture of hexane and a polar solvent like isopropanol or ethyl acetate can be employed.

    • Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).

    • Analysis: The retention times of the different components can be used for qualitative analysis. Quantitative analysis can be performed by integrating the peak areas and comparing them to standards if available.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis Start Start Reaction Bromination of 5-Fluorobenzoic Acid Start->Reaction 5-Fluorobenzoic Acid, Brominating Agent Workup Quenching and Precipitation Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Crude Product Final_Product 2,4-Dibromo-5-fluorobenzoic acid Purification->Final_Product Crude_Sample Crude Product Sample Purification->Crude_Sample Sample for Analysis HPLC HPLC Analysis Crude_Sample->HPLC MS Mass Spectrometry Crude_Sample->MS NMR NMR Spectroscopy Crude_Sample->NMR Characterization Byproduct Identification and Quantification HPLC->Characterization MS->Characterization NMR->Characterization

Caption: Experimental workflow for the synthesis and byproduct analysis of this compound.

Troubleshooting_Byproducts Start Problem: High Level of Byproducts Check_MW Check MS Data: Impurity MW > Product MW? Start->Check_MW Over_Bromination Likely Over-bromination (Tribromo byproduct) Check_MW->Over_Bromination Yes Check_Isomers Check HPLC/NMR Data: Presence of Multiple Isomers? Check_MW->Check_Isomers No Reduce_Stoichiometry Action: Reduce Molar Ratio of Brominating Agent Over_Bromination->Reduce_Stoichiometry Reduce_Time Action: Reduce Reaction Time Over_Bromination->Reduce_Time Isomer_Formation Poor Regioselectivity Check_Isomers->Isomer_Formation Yes Optimize_Conditions Action: Optimize Solvent and Catalyst System Isomer_Formation->Optimize_Conditions Improve_Purification Action: Use Specialized HPLC Column or Recrystallization Isomer_Formation->Improve_Purification

Caption: Troubleshooting flowchart for byproduct formation in the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Synthetic Pathways to 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Building Block.

2,4-Dibromo-5-fluorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern of two bromine atoms and a fluorine atom on the benzoic acid core makes it a crucial intermediate for introducing these functionalities into larger target structures. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Route 1: Multi-step Synthesis via Ammoxidation of a Toluene Derivative

This route commences with the bromination of 5-fluorotoluene to generate the key intermediate, 2,4-dibromo-5-fluorotoluene. This intermediate subsequently undergoes ammoxidation to form the corresponding benzonitrile, which is then hydrolyzed to yield the final product, this compound. This pathway is notable for its utilization of a key C-N bond-forming reaction.

Synthetic Route 2: Sequential Bromination of a Fluorobenzoic Acid Derivative

The second synthetic strategy involves the direct functionalization of a fluorinated benzoic acid precursor. This route begins with the regioselective monobromination of 2-fluorobenzoic acid to produce 2-bromo-5-fluorobenzoic acid. A subsequent bromination step introduces the second bromine atom at the 4-position, yielding the target molecule. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency at each stage.

StepParameterRoute 1: AmmoxidationRoute 2: Sequential Bromination
1 Starting Material 5-Fluorotoluene2-Fluorobenzoic Acid
Product 2,4-Dibromo-5-fluorotoluene2-Bromo-5-fluorobenzoic acid
Reagents Bromine, Iron powder, Iodine, Acetic acidN-Bromosuccinimide, Dichloromethane
Yield (%) Not specified (mixture of isomers)57
2 Product 2,4-Dibromo-5-fluorobenzonitrileThis compound
Reagents Ammonia, Oxygen, CatalystN-Bromosuccinimide, Sulfuric acid
Yield (%) 81.5Not specified
3 Product This compound-
Reagents Acid or Base (Hydrolysis)-
Yield (%) Not specified-
Overall Purity (%) Not specified≥85[1]

Experimental Protocols

Route 1: Ammoxidation Pathway

Step 1: Synthesis of 2,4-Dibromo-5-fluorotoluene (Adapted from the bromination of 4-fluorotoluene)[2][3]

In a suitable reaction vessel, a solution of 5-fluorotoluene in glacial acetic acid is prepared. To this solution, iron powder and a catalytic amount of iodine are added. A solution of bromine in glacial acetic acid is then added portion-wise while maintaining the reaction temperature at 25-27 °C. After the addition is complete, the reaction mixture is stirred for several hours. The product is then isolated by distillation, which will likely yield a mixture of mono- and di-brominated isomers, requiring further purification by fractional distillation or chromatography to isolate the desired 2,4-dibromo-5-fluorotoluene.

Step 2: Ammoxidation of 2,4-Dibromo-5-fluorotoluene to 2,4-Dibromo-5-fluorobenzonitrile

The ammoxidation of the substituted toluene is carried out in a gas-phase reactor over a suitable catalyst, such as a mixed metal oxide. A feed stream consisting of 2,4-dibromo-5-fluorotoluene, ammonia, and an oxygen source (e.g., air) is passed over the heated catalyst bed. The reaction conditions, including temperature, pressure, and residence time, are optimized to maximize the conversion to the nitrile while minimizing side reactions. The product, 2,4-dibromo-5-fluorobenzonitrile, is then condensed and collected. A reported yield for a similar process is 81.5%.

Step 3: Hydrolysis of 2,4-Dibromo-5-fluorobenzonitrile to this compound

The 2,4-dibromo-5-fluorobenzonitrile is subjected to hydrolysis under either acidic or basic conditions. For acidic hydrolysis, the nitrile is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. For basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification of the resulting carboxylate salt. The crude this compound precipitates upon cooling and is collected by filtration, washed, and can be further purified by recrystallization.

Route 2: Sequential Bromination Pathway

Step 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid[1]

In a 1000 mL reaction flask, a solution of 51.8 g of 2-fluorobenzoic acid in dichloromethane is cooled to 20°C. N-bromosuccinimide (NBS) (48.8 g) is added in portions while maintaining the temperature between 20-25°C. The mixture is stirred at this temperature for 16 hours. The reaction progress is monitored by HPLC. After completion, 160 g of water is added, and the mixture is stirred for 1 hour. The mixture is then cooled to 0-5°C and held at this temperature for 1 hour. The solid product is collected by filtration and washed with dichloromethane and water. The wet product is dried at 60-65°C to yield 41.9 g (57% yield) of 5-Bromo-2-fluorobenzoic acid with a purity of ≥85%.

Step 2: Synthesis of this compound

To a solution of 2-bromo-5-fluorobenzoic acid in concentrated sulfuric acid, an equimolar amount of N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or HPLC. The reaction mixture is then carefully poured onto ice, and the precipitated solid is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthetic_Route_1 A 5-Fluorotoluene B 2,4-Dibromo-5-fluorotoluene A->B Bromination C 2,4-Dibromo-5-fluorobenzonitrile B->C Ammoxidation D This compound C->D Hydrolysis

Caption: Route 1: Ammoxidation Pathway.

Synthetic_Route_2 A 2-Fluorobenzoic Acid B 2-Bromo-5-fluorobenzoic Acid A->B Monobromination C This compound B->C Bromination

Caption: Route 2: Sequential Bromination Pathway.

References

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-fluorobenzoic Acid and Other Halogenated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, halogenated benzoic acids serve as pivotal building blocks. Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures. This guide provides an objective comparison of 2,4-Dibromo-5-fluorobenzoic acid with other halogenated benzoic acids, focusing on their performance in Suzuki-Miyaura and Ullmann cross-coupling reactions. The information presented is supported by experimental data to inform synthetic strategy and reagent selection.

The Impact of Halogenation on Reactivity

The nature and position of halogen substituents on a benzoic acid ring profoundly influence its reactivity in cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, generally follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy; a weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, aryl bromides, like this compound, often present a balance of reactivity and stability, making them versatile substrates in organic synthesis.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The choice of halogen on the benzoic acid substrate significantly impacts the required reaction conditions and achievable yields. Generally, bromo-substituted benzoic acids offer high reactivity, often leading to excellent yields under relatively mild conditions.

To illustrate the comparative performance, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various halogenated benzoic acids with phenylboronic acid. It is important to note that these data are compiled from different sources and reaction conditions may vary.

Aryl Halide SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/Dioxane/H₂O803-5Expected High
4-Bromobenzoic acidPd/CK₂CO₃Ethanol/H₂ORoom Temp0.5High
4-Chlorobenzoic acidPd(OAc)₂ / PCy₃·HBF₄K₃PO₄Toluene10012Moderate to High
2-Bromophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O851275

Specific yield data for this compound in a direct comparative study was not available in the searched literature; however, based on the reactivity of dibrominated compounds, a high yield is anticipated under standard conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Dibromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a dihalogenated benzoic acid with an arylboronic acid.[3]

Materials:

  • Dihalogenated benzoic acid (1.0 mmol)

  • Arylboronic acid (1.1 mmol per bromine atom to be substituted)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution)

  • Solvent (e.g., Toluene/Dioxane 4:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a pressure tube, add the dihalogenated benzoic acid (1.0 mmol), arylboronic acid, and the palladium catalyst.

  • Add the solvent mixture (2.5 mL) followed by the aqueous base (0.5 mL).

  • Seal the tube and heat the mixture at 80 °C under an inert atmosphere (e.g., Argon) for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_caption Catalytic Cycle of Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal caption_node The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with an organoboron species (Ar'-B(OH)₂) in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the product (R-R') and regenerates the Pd(0) catalyst. Ullmann_Workflow start Start reagents Combine Aryl Halide, Phenol, Cu Catalyst, Ligand, and Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Diaryl Ether Product purification->product caption General workflow for Ullmann diaryl ether synthesis.

References

Efficacy of 2,4-Dibromo-5-fluorobenzoic Acid in Producing Bioactive Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, the selection of versatile starting materials is critical for the efficient synthesis of complex and potent bioactive compounds. Halogenated aromatic molecules, such as 2,4-Dibromo-5-fluorobenzoic acid, represent a class of privileged building blocks, particularly in the development of kinase inhibitors. The presence and specific placement of bromine and fluorine atoms significantly influence the molecule's physicochemical properties, including lipophilicity and electronic distribution. These features make it a valuable precursor for creating compounds that can form specific and high-affinity interactions within the ATP-binding pocket of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the potential efficacy of compounds derived from this compound, focusing on Bruton's Tyrosine Kinase (BTK) inhibitors, and contrasts them with alternative molecular scaffolds.

Section 1: The Role of this compound in Synthesis

This compound serves as a highly functionalized scaffold for organic synthesis. The two bromine atoms provide distinct synthetic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the strategic construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and modulate the acidity of the carboxylic acid group, which in turn can be converted into amides and other functional groups to interact with target proteins. This multi-functionality allows for the creation of diverse compound libraries from a single starting material.

Below is a conceptual workflow illustrating how this compound can be utilized as a starting point for a bioactive scaffold, such as an N-phenylpropenamide derivative, a class that includes known BTK inhibitors.

G A This compound B Amide Coupling (e.g., with aniline derivative) A->B Step 1 C Dibrominated Benzamide Intermediate B->C D Selective Cross-Coupling (e.g., Suzuki, Heck) C->D Step 2 E Core Scaffold (e.g., Phenylpropenamide) D->E F Further Functionalization E->F Step 3 G Final Bioactive Compound F->G

Conceptual synthetic pathway from the starting material.

Section 2: Biological Target Profile: Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR activation, BTK is phosphorylated, triggering a downstream cascade involving pathways like NF-κB, which ultimately promotes B-cell proliferation and survival.[1] Due to its central role, the inhibition of BTK is a validated therapeutic strategy for managing B-cell malignancies (e.g., lymphomas) and autoimmune diseases.[1][2]

The diagram below illustrates the central position of BTK within the B-cell receptor signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Pathway DAG_IP3->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene

Simplified B-cell receptor (BCR) signaling pathway.

Section 3: Comparative Efficacy of BTK Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value indicates greater potency.

The following table compares the in vitro potency of various BTK inhibitors developed from different molecular scaffolds. This includes LFM-A13, which features a dibromophenyl group reminiscent of a this compound derivative, against compounds built on alternative heterocyclic scaffolds.

Compound/Scaffold ClassRepresentative Compound(s)Target/AssayIC₅₀ ValueCitation
Dibromophenyl Propenamide LFM-A13Collagen-Induced Platelet Aggregation (BTK-mediated)2.8 µM[3]
Diphenyl-9H-purine 10jBTK Kinase0.4 nM[4]
Diphenyl-9H-purine 10d, 10iBTK Kinase0.5 nM[4]
Reference (Covalent) IbrutinibBTK Kinase0.3 nM[4]
Reference (Covalent) AVL-292BTK Kinase0.6 nM[4]
Thieno[3,2-d]pyrimidine Compound 19BTK Kinase29.9 nM[5]
Pyrazolo[3,4-d]pyrimidine Compound 17BTK Kinase36 nM[5]
"Pan-BTK" Inhibitor GNE-431Wild-Type BTK3.2 nM[1]

Data Interpretation: The data clearly show that while the dibromophenyl scaffold in LFM-A13 demonstrates activity in the micromolar range, significant potency gains are achieved with heterocyclic scaffolds like the diphenyl-purine series, which exhibit sub-nanomolar IC₅₀ values comparable to the clinically approved covalent inhibitor Ibrutinib.[4] This highlights the critical role of the core scaffold in optimizing interactions with the BTK active site. The utility of this compound lies in its potential to be synthetically elaborated into novel scaffolds that may combine favorable properties of different chemical classes.

Section 4: Experimental Protocols

Accurate determination of inhibitor potency requires robust and reproducible experimental methods. Below is a representative protocol for an in vitro BTK enzymatic assay, followed by a workflow diagram for the overall screening process.

Protocol: In Vitro BTK Enzymatic Inhibition Assay
  • Objective: To determine the IC₅₀ value of a test compound against recombinant human BTK.

  • Materials:

    • Recombinant human BTK enzyme.

    • Kinase substrate (e.g., a poly-Glu,Tyr peptide).

    • ATP (Adenosine triphosphate).

    • Test compound (solubilized in DMSO).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in the kinase assay buffer to achieve final assay concentrations ranging from 1 µM to 0.01 nM.

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known inhibitor like Ibrutinib).

    • Add 10 µL of a solution containing the BTK enzyme and the peptide substrate to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for BTK.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert the luminescence signal to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A Synthesis of Compound Library (from this compound) B Primary Screening: In Vitro BTK Enzymatic Assay A->B C Determine Potency (IC₅₀) B->C D Select 'Hit' Compounds (IC₅₀ < Threshold) C->D E Secondary Screening: Cell-Based Assays (e.g., Ramos, Raji cell proliferation) D->E F Evaluate Cellular Potency and Cytotoxicity E->F G Lead Optimization F->G

General workflow for bioactive compound screening.

This compound is a valuable and versatile starting material for the synthesis of bioactive compounds, particularly kinase inhibitors. Its multiple reactive sites allow for extensive synthetic diversification. While direct derivatives may show initial activity, comparative data underscores the importance of scaffold innovation, as seen in the superior, sub-nanomolar potency of heterocyclic BTK inhibitors. The strategic value of this compound, therefore, lies in its role as a foundational block for building these more complex and highly potent next-generation therapeutics through modern synthetic methodologies. Future research should focus on leveraging its unique halogenation pattern to design novel scaffolds that can achieve high potency and selectivity against targets like BTK.

References

A Comparative Guide to Alternative Reagents for 2,4-Dibromo-5-fluorobenzoic Acid in Specialized Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Halogenated Benzoic Acid Derivatives in Pharmaceutical and Agrochemical Synthesis.

In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the selection of starting materials is a critical factor that influences reaction efficiency, yield, and the overall cost-effectiveness of the process. 2,4-Dibromo-5-fluorobenzoic acid is a valuable reagent, frequently employed as a key building block for a variety of important compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy and fluoroquinolone antibiotics. However, the exploration of alternative reagents is crucial for process optimization, potentially offering advantages in terms of reactivity, availability, and cost.

This guide provides a comparative analysis of viable alternatives to this compound, focusing on other halogenated benzoic acid derivatives. We will examine their performance in key chemical transformations, supported by available experimental data, and provide detailed experimental protocols for representative syntheses.

Physicochemical Properties of this compound and Its Alternatives

The physical and chemical properties of a reagent can significantly impact its handling, reactivity, and suitability for specific reaction conditions. The following table summarizes key properties of this compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
This compound C₇H₃Br₂FO₂297.90Not availableNot availableNot available
2,4-Dichloro-5-fluorobenzoic acidC₇H₃Cl₂FO₂209.00[1]144-146[2][3]2.29 ± 0.25 (Predicted)[4]Insoluble in water
2-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01[5]154-158[5]Not availableInsoluble in water
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01141-145Not availableNot available
3-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01142-146Not availableNot available
5-Bromo-2,4-difluorobenzoic acidC₇H₃BrF₂O₂237.00Not availableNot availableNot available
4-Bromo-2-chloro-5-fluorobenzoic acidC₇H₃BrClFO₂253.45Not availableNot availableNot available

Performance in Key Synthetic Applications

The true measure of an alternative reagent lies in its performance in specific chemical reactions. While direct, side-by-side comparative studies for all alternatives in the synthesis of a single target molecule are limited, we can draw valuable insights from reported yields in key reaction types, such as Suzuki-Miyaura coupling and amidation reactions, which are frequently employed in the synthesis of PARP inhibitors and other pharmaceuticals.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of biaryl compounds, a common motif in many drug molecules. The nature and position of the halogen substituents on the benzoic acid ring can significantly influence the reactivity and yield of this reaction.

Amidation Reactions

Amide bond formation is another critical transformation in the synthesis of many pharmaceuticals. The reactivity of the carboxylic acid group can be influenced by the electronic effects of the halogen substituents on the aromatic ring.

One study describes a copper-catalyzed amination of various bromobenzoic acids. For example, the reaction of 2-bromo-4-fluorobenzoic acid with aniline yielded N-phenyl-4-fluoroanthranilic acid in 82-94% yield[6]. This demonstrates the feasibility of using these alternatives in amidation reactions.

Experimental Protocols

To provide a practical context for the application of these reagents, we present detailed experimental protocols for the synthesis of a key intermediate for a PARP inhibitor and the antibiotic Ciprofloxacin. These protocols are based on published literature and highlight the steps where the alternative benzoic acid derivatives could be substituted.

Synthesis of a PARP Inhibitor Intermediate via Amidation

This protocol outlines the synthesis of a key intermediate for a PARP inhibitor, involving an amidation reaction.

G reagent Halogenated Benzoic Acid (e.g., 2-Bromo-5-fluorobenzoic acid) intermediate Amide Intermediate reagent->intermediate amine Amine amine->intermediate coupling Coupling Agent (e.g., HATU, HBTU) coupling->intermediate base Base (e.g., DIEA) base->intermediate solvent Solvent (e.g., DMF) solvent->intermediate workup Aqueous Workup & Purification intermediate->workup product Purified Intermediate workup->product G start 2,4-Dichloro-5-fluorobenzoyl chloride intermediate1 Diester Intermediate start->intermediate1 malonate Diethyl malonate malonate->intermediate1 base1 Mg(OEt)₂ base1->intermediate1 hydrolysis Hydrolysis & Decarboxylation intermediate1->hydrolysis ketoester β-Ketoester hydrolysis->ketoester enol_ether Enol ether ketoester->enol_ether orthoformate Triethyl orthoformate orthoformate->enol_ether amine_adduct Amine Adduct enol_ether->amine_adduct cyclopropylamine Cyclopropylamine cyclopropylamine->amine_adduct cyclization Cyclization amine_adduct->cyclization base2 Base (e.g., K₂CO₃) base2->cyclization quinolone_core Fluoroquinolone Core cyclization->quinolone_core

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and functional materials. 2,4-Dibromo-5-fluorobenzoic acid is a versatile building block, offering two reactive bromine sites for sequential and selective cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by representative experimental data and detailed protocols.

Reactivity and Regioselectivity Considerations

The two bromine atoms in this compound exhibit different reactivities due to their electronic and steric environments. The C4-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C2-Br bond, which is ortho to the sterically demanding carboxylic acid group and flanked by a fluorine atom. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C4 position under carefully controlled conditions. More forcing conditions or tailored catalytic systems may be required to achieve reaction at the C2 position or to effect double cross-coupling.

Comparative Analysis of Catalytic Systems

The selection of the optimal catalyst and reaction conditions is critical for achieving high yields and selectivity. Below is a comparison of typical catalytic systems for three major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds between an aryl halide and an organoboron compound. For a substrate such as this compound, palladium-based catalysts are the most common choice.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-10085-95
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-10080-90
PdCl₂(dppf)-K₂CO₃DMF90-11080-95
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH80-10090-98

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst precursor and the ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Aryl_Halide 2,4-Dibromo-5- fluorobenzoic Acid Catalyst Pd(0) Catalyst Aryl_Halide->Catalyst Oxidative Addition Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Catalyst Transmetalation Product Coupled Product Catalyst->Product Reductive Elimination Base Base Base->Boronic_Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals. Palladium catalysts with bulky phosphine ligands are typically employed for this transformation.

Table 2: Representative Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene80-11080-95
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane100-12075-90
G3-XPhos-K₃PO₄t-BuOH80-10090-98
PEPPSI-IPr-K₂CO₃THF60-8085-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor, the ligand, and the base to a dried reaction vessel.

  • Add the anhydrous, degassed solvent and then the amine (1.1-1.5 equiv.).

  • Seal the vessel and heat the mixture with stirring for the specified time, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds. This reaction typically employs a dual catalytic system of palladium and copper.

Table 3: Representative Catalytic Systems for Sonogashira Coupling of Aryl Bromides

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF25-6085-95
PdCl₂(PPh₃)₂CuIPiperidineDMF25-8080-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHToluene60-10075-90

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, the base, and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the indicated temperature until completion (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow

A generalized workflow for performing a cross-coupling reaction with this compound is depicted below. This workflow highlights the key stages from reaction setup to product isolation and characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Substrates, Catalyst, Ligand, Base Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Glassware Dry Glassware Glassware->Setup Heating Heat and Stir Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice of catalyst for cross-coupling reactions with this compound is dictated by the desired transformation (C-C or C-N bond formation) and the targeted regioselectivity. Palladium-based catalysts, in combination with appropriate ligands and bases, are highly effective for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By carefully selecting the reaction parameters, researchers can achieve high yields and selective functionalization of this versatile building block, paving the way for the synthesis of novel compounds in the pharmaceutical and materials science fields. Further optimization of reaction conditions for this specific substrate is encouraged to maximize efficiency and selectivity.

A Comparative Guide to Validated Analytical Methods for 2,4-Dibromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,4-Dibromo-5-fluorobenzoic acid is paramount for ensuring product quality, stability, and safety. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and the intended application. This guide provides an objective comparison of the two most common and powerful analytical techniques for the analysis of halogenated benzoic acids: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively published, robust methodologies have been established for structurally similar fluorobenzoic and dibrominated benzoic acids. The data and protocols presented herein are based on these analogous compounds and provide a strong foundation for the development and validation of a method tailored to this compound.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS often represents a trade-off between the simplicity and speed of HPLC and the high sensitivity and specificity of GC-MS. The following table summarizes the key performance characteristics for the analysis of related fluorobenzoic and brominated aromatic compounds, offering a predictive comparison for this compound analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile or semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Primary Application Purity determination, impurity profiling, and routine quality control of bulk drug substances and formulated products.Trace level quantification, identification of unknown impurities, and analysis in complex matrices.
Sample Preparation Typically straightforward, involving dissolution in a suitable solvent and filtration.Often requires a derivatization step to increase the volatility of the benzoic acid.
Selectivity Moderate to high, depending on chromatographic resolution from matrix components.Very high, as the mass spectrum provides a unique fingerprint of the compound.
Sensitivity (LOD) Generally in the µg/mL to high ng/mL range.Can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Linearity (r²) Typically > 0.999.[1]Generally > 0.995.[1]
Accuracy (% Recovery) Commonly in the range of 98-102%.Often in the range of 71-94%, can be matrix dependent.[2]

Experimental Protocols

The following are detailed experimental protocols for HPLC-UV and GC-MS, adapted from validated methods for similar halogenated benzoic acids. These serve as a robust starting point for method development for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reversed-phase HPLC method for the analysis of similar brominated benzoic acids.

Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: Amber HPLC vials with septa.

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).

Reagents:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade.

  • This compound Reference Standard: Of known purity.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of phosphoric acid or formic acid in water (Mobile Phase A). For example, add 1.0 mL of acid to 1 L of water.

    • Acetonitrile is used as Mobile Phase B.

    • The final mobile phase is typically a mixture of A and B. A good starting point is an isocratic mixture of 60% Mobile Phase B.[3]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in a suitable solvent, such as the mobile phase or acetonitrile.

    • From the stock solution, prepare a series of working standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve and dilute to 10 mL in a volumetric flask using the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm is a common starting point for aromatic acids.[1] A UV scan of the analyte should be performed to determine the optimal wavelength.

  • Data Analysis:

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

    • Quantification is achieved by creating a calibration curve from the peak areas of the standard solutions and determining the concentration of the sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol requires a derivatization step to convert the non-volatile benzoic acid into a more volatile ester. This method is adapted from the analysis of fluorobenzoic acids in water samples.[4]

Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Vials: GC vials with septa.

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges may be needed for sample cleanup and concentration from complex matrices.

Reagents:

  • Methanol (MeOH): HPLC or GC grade.

  • Boron Trifluoride-Methanol (BF₃·MeOH) solution: Commercially available derivatization agent.

  • Organic Solvent: e.g., Hexane or Dichloromethane for extraction.

  • This compound Reference Standard: Of known purity.

Procedure:

  • Sample Preparation and Derivatization:

    • For samples in aqueous matrices, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interferences.[4]

    • Accurately weigh the sample or take a known volume of the sample solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent, BF₃·MeOH, to the dried residue.

    • Heat the vial (e.g., at 60-70°C) for a specified time (e.g., 24 hours) to form the methyl ester of the benzoic acid.[4]

    • After cooling, extract the resulting methyl 2,4-dibromo-5-fluorobenzoate into an organic solvent like hexane.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Mode: Splitless.

    • Oven Temperature Program: A typical program would be:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[1]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.[1]

      • Acquisition Mode: Full scan mode for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • The compound is identified by its retention time and the fragmentation pattern in its mass spectrum.

    • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from derivatized standards.

Analytical Workflow and Signaling Pathways

To aid in the selection and implementation of an analytical method, the following diagrams illustrate a typical workflow for analytical method development and a conceptual representation of the analytical process.

Analytical_Method_Development_Workflow cluster_planning Phase 1: Planning & Setup cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation (ICH Guidelines) cluster_application Phase 4: Application start Define Analytical Requirements (Purity, Assay, Trace) lit_review Literature Review for Similar Compounds start->lit_review method_selection Select Initial Method (HPLC vs. GC-MS) lit_review->method_selection hplc_dev HPLC Development: - Column Selection - Mobile Phase Opt. - Wavelength Selection method_selection->hplc_dev Choose HPLC gcms_dev GC-MS Development: - Derivatization Opt. - Column Selection - Temp. Program Opt. method_selection->gcms_dev Choose GC-MS specificity Specificity hplc_dev->specificity gcms_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis end Reporting & Documentation routine_analysis->end

Caption: A typical workflow for the development and validation of an analytical method.

Analytical_Process_Comparison cluster_hplc HPLC-UV Pathway cluster_gcms GC-MS Pathway sample Sample of 2,4-Dibromo-5- fluorobenzoic acid hplc_prep Dissolution & Filtration sample->hplc_prep gcms_prep Derivatization (e.g., with BF3-MeOH) sample->gcms_prep hplc_analysis C18 Column Separation hplc_prep->hplc_analysis hplc_detection UV Detection (e.g., 254 nm) hplc_analysis->hplc_detection hplc_result Chromatogram (Purity/Assay) hplc_detection->hplc_result gcms_analysis DB-5MS Column Separation gcms_prep->gcms_analysis gcms_detection Mass Spectrometry (EI, Scan/SIM) gcms_analysis->gcms_detection gcms_result Mass Spectrum (ID/Quantification) gcms_detection->gcms_result

Caption: A comparison of the analytical process for HPLC-UV and GC-MS methods.

References

Spectroscopic comparison of 2,4-Dibromo-5-fluorobenzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,4-Dibromo-5-fluorobenzoic Acid and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of this compound and its isomers. The objective is to offer a valuable resource for researchers, scientists, and drug development professionals in identifying and differentiating these closely related compounds. The guide summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides generalized experimental protocols. While experimental data for some isomers is available, the data for this compound is predicted based on established spectroscopic principles.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various sources and predicted based on structure-spectra correlations.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.

CompoundAromatic Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound H-3: ~8.1 (d), H-6: ~7.9 (d)~13
3-Bromo-4-fluorobenzoic acid [1]8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H)Not explicitly reported
2-Bromo-5-fluorobenzoic acid Data not readily availableData not readily available
4-Bromo-2-fluorobenzoic acid Data not readily availableData not readily available
5-Bromo-2-fluorobenzoic acid Data not readily availableData not readily available
¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~165-170C-1: ~120-125, C-2: ~115-120 (d), C-3: ~135-140, C-4: ~110-115, C-5: ~160-165 (d), C-6: ~130-135
3-Bromo-4-fluorobenzoic acid [1]170.2162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)
2-Bromo-5-fluorobenzoic acid Data not readily availableData not readily available
4-Bromo-2-fluorobenzoic acid Data not readily availableData not readily available
5-Bromo-2-fluorobenzoic acid Data not readily availableData not readily available

Note: 'd' denotes a doublet, with the coupling constant J provided where available. The coupling is due to the interaction with the ¹⁹F nucleus.

IR Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are reported in wavenumbers (cm⁻¹).

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1700-1720~550-650~1200-1250
3-Bromo-4-fluorobenzoic acid ~2500-3300 (broad)~1700Data not readily availableData not readily available
2-Bromo-5-fluorobenzoic acid Data not readily availableData not readily availableData not readily availableData not readily available
4-Bromo-2-fluorobenzoic acid Data not readily availableData not readily availableData not readily availableData not readily available
5-Bromo-2-fluorobenzoic acid Data not readily availableData not readily availableData not readily availableData not readily available
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and characteristic isotopic patterns for bromine are key identifiers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₇H₃Br₂FO₂297.90[M]⁺ at 296/298/300, [M-OH]⁺, [M-COOH]⁺, fragments showing loss of Br
3-Bromo-4-fluorobenzoic acid [1]C₇H₄BrFO₂219.01[M+ -1] at 216.8
2-Bromo-5-fluorobenzoic acid [2]C₇H₄BrFO₂219.01Data not readily available
4-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂219.01Data not readily available
5-Bromo-2-fluorobenzoic acid [3]C₇H₄BrFO₂219.01Data not readily available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of -2 to 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. Use a wider spectral width (e.g., 0 to 200 ppm) and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is typically required to obtain a good spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. First, collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. Data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the benzoic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Benzoic Acid Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Synthesis Synthesis of This compound and its Isomers Purification Purification of Compounds Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H and ¹³C NMR Data - Chemical Shifts (δ) - Coupling Constants (J) NMR->NMR_Data IR_Data IR Data - Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data MS Data - Molecular Ion (m/z) - Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Guide Publication of Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic comparison of benzoic acid isomers.

References

A Comparative Analysis of Synthetic Pathways to 2,4-Dibromo-5-fluorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,4-Dibromo-5-fluorobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to this compound, offering experimental data and protocols to inform strategic decisions in the laboratory and beyond.

This comparative guide will explore two distinct synthetic routes to this compound:

  • Pathway 1: A two-step synthesis commencing with the bromination of 3-fluorotoluene to yield the intermediate 2,4-dibromo-5-fluorotoluene, which is subsequently oxidized to the final product.

  • Pathway 2: A direct, single-step approach involving the selective bromination of 2-fluoro-5-bromobenzoic acid.

The analysis will encompass a quantitative comparison of material costs, reaction yields, and process complexity, providing a clear framework for selecting the most appropriate synthetic strategy based on available resources and project requirements.

Quantitative Data Summary

The following tables provide a summary of the estimated costs and yields for each synthetic pathway, based on a theoretical laboratory-scale synthesis of 10 grams of this compound. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.

Pathway 1: From 3-Fluorotoluene

Reagent/SolventMolecular Weight ( g/mol )QuantityEstimated Cost (USD)
Step 1: Bromination
3-Fluorotoluene110.135.1 g15.00
N-Bromosuccinimide (NBS)177.9818.0 g25.00
Sulfuric Acid98.0850 mL5.00
Dichloromethane84.93200 mL10.00
Step 2: Oxidation
2,4-Dibromo-5-fluorotoluene268.9310.0 g (Assumed from Step 1)(Intermediate)
Potassium Permanganate158.0315.0 g10.00
Water18.02500 mL1.00
Hydrochloric Acid36.46(as needed for workup)2.00
Overall Estimated Cost ~68.00
Overall Estimated Yield ~50%

Pathway 2: From 2-Fluoro-5-bromobenzoic acid

Reagent/SolventMolecular Weight ( g/mol )QuantityEstimated Cost (USD)
2-Fluoro-5-bromobenzoic acid219.018.2 g40.00
N-Bromosuccinimide (NBS)177.987.5 g12.00
Sulfuric Acid98.0840 mL4.00
Overall Estimated Cost ~56.00
Overall Estimated Yield ~75%

Detailed Experimental Protocols

Pathway 1: From 3-Fluorotoluene

Step 1: Synthesis of 2,4-Dibromo-5-fluorotoluene

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.1 g (0.046 mol) of 3-fluorotoluene in 100 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 50 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of 18.0 g (0.101 mol) of N-bromosuccinimide in 100 mL of dichloromethane.

  • Add the N-bromosuccinimide solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Carefully pour the reaction mixture into 200 mL of ice-water.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to yield 2,4-dibromo-5-fluorotoluene. The expected yield is approximately 65%.

Step 2: Synthesis of this compound

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the 2,4-dibromo-5-fluorotoluene obtained from the previous step (assuming approximately 10 g, 0.037 mol) and 500 mL of water.

  • Heat the mixture to 80°C.

  • In small portions, add 15.0 g (0.095 mol) of potassium permanganate over a period of 1 hour.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The purple color of the permanganate should disappear.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with 50 mL of hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid to pH 1-2.

  • A white precipitate will form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford this compound. The expected yield for this step is approximately 77%.

Pathway 2: From 2-Fluoro-5-bromobenzoic acid

  • In a 100 mL round-bottom flask, add 8.2 g (0.037 mol) of 2-fluoro-5-bromobenzoic acid and 40 mL of concentrated sulfuric acid.

  • Stir the mixture until the solid is completely dissolved.

  • Cool the solution to 0°C in an ice bath.

  • In small portions, add 7.5 g (0.042 mol) of N-bromosuccinimide over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. The expected yield is approximately 75%.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the chemical transformations and logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.

Pathway_1 cluster_step1 Step 1 cluster_step2 Step 2 3-Fluorotoluene 3-Fluorotoluene Bromination Bromination 3-Fluorotoluene->Bromination NBS, H2SO4, CH2Cl2 2,4-Dibromo-5-fluorotoluene 2,4-Dibromo-5-fluorotoluene Bromination->2,4-Dibromo-5-fluorotoluene Yield: ~65% Oxidation Oxidation 2,4-Dibromo-5-fluorotoluene->Oxidation KMnO4, H2O This compound This compound Oxidation->this compound Yield: ~77%

Caption: Synthetic Route from 3-Fluorotoluene.

Pathway_2 cluster_step1 Single Step 2-Fluoro-5-bromobenzoic acid 2-Fluoro-5-bromobenzoic acid Bromination Bromination 2-Fluoro-5-bromobenzoic acid->Bromination NBS, H2SO4 This compound This compound Bromination->this compound Yield: ~75%

Caption: Direct Bromination of 2-Fluoro-5-bromobenzoic acid.

Cost-Benefit Analysis and Conclusion

Pathway 1 (From 3-Fluorotoluene): This two-step synthesis offers a potentially lower cost for the initial starting material. However, the bromination step is known to produce a mixture of isomers, which necessitates a purification step (column chromatography) that can be time-consuming and solvent-intensive, adding to the overall cost and reducing the effective yield of the desired intermediate. The subsequent oxidation step is a classic transformation but requires careful handling of potassium permanganate and the filtration of fine manganese dioxide precipitate. The overall yield is moderate, and the multi-step nature of the process increases labor and time requirements.

Pathway 2 (From 2-Fluoro-5-bromobenzoic acid): This single-step approach is more direct and offers a significantly higher overall yield. While the initial starting material is more expensive per gram, the higher efficiency and simpler workup procedure can make it more cost-effective in the long run, especially when considering labor and solvent costs associated with purification in Pathway 1. The reaction is relatively straightforward to perform, and the product can be purified by a simple recrystallization.

Recommendation:

For research and development purposes where time and efficiency are critical, Pathway 2 is the recommended synthetic route . Its single-step nature, higher overall yield, and simpler purification make it a more practical and ultimately more cost-effective choice for producing high-purity this compound on a laboratory scale. While the initial raw material cost is higher, the savings in time, labor, and purification solvents, coupled with a more reliable and higher-yielding reaction, outweigh this initial investment. For larger-scale production, a more detailed process optimization and cost analysis of both routes would be necessary, potentially exploring alternative brominating agents or catalysts for Pathway 1 to improve selectivity.

Safety Operating Guide

Personal protective equipment for handling 2,4-Dibromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dibromo-5-fluorobenzoic Acid

This guide provides essential safety protocols and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various handling scenarios.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles complying with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate protective clothing to prevent skin exposure.[1][3]Prevents skin contact, as the acid may cause skin irritation.[3][5]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]Minimizes the inhalation of dust or vapors which may cause respiratory irritation.[3][6][7]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.[8]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[1][3]

  • Assemble all necessary equipment and reagents before handling the compound.[8]

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to control exposure.[8]

  • Avoid creating dust. Use techniques such as gentle scooping to minimize airborne particles.[8]

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[2][6][7]

3. Post-Handling:

  • Thoroughly clean the work area.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][6]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company.[9]

Emergency Procedures: Spill and Exposure

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill.[3]

  • Personal Protection: Before addressing the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Containment: For dry spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, sealed container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][2][6]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][6]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Visual Workflow for Chemical Spill Response

The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Procedural workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4-Dibromo-5-fluorobenzoic acid
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2,4-Dibromo-5-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.